Technical Documentation Center

2-(2-Bromoethyl)-1H-indene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Bromoethyl)-1H-indene
  • CAS: 167219-22-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Applications of 2-(2-Bromoethyl)-1H-indene: A Technical Guide for Advanced Molecular Design

Executive Summary In the landscape of advanced organic synthesis and organometallic chemistry, 2-(2-Bromoethyl)-1H-indene stands out as a highly specialized, bifunctional building block. Unlike its more common C3-substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and organometallic chemistry, 2-(2-Bromoethyl)-1H-indene stands out as a highly specialized, bifunctional building block. Unlike its more common C3-substituted isomer, the C2-substituted architecture provides a unique axis of symmetry. This structural nuance is not merely academic; it is the fundamental driver for the stereospecificity observed in modern ansa-metallocene catalysts and the rigidified pharmacophores required in neuroactive drug development.

This whitepaper provides a comprehensive technical breakdown of 2-(2-Bromoethyl)-1H-indene, detailing its physicochemical profile, mechanistic reactivity, and validated synthetic protocols. By understanding the causality behind its handling and reactivity, researchers can leverage this elusive isomer to engineer next-generation catalysts and active pharmaceutical ingredients (APIs).

Physicochemical Profiling

The physical and chemical properties of 2-(2-Bromoethyl)-1H-indene dictate strict handling and purification parameters. Due to the presence of both an alkyl halide and a reactive cyclopentadiene moiety, the molecule is sensitive to thermal stress, light, and strong acids.

PropertyValue (Extrapolated/Empirical)Analytical & Handling Rationale
Molecular Formula C₁₁H₁₁BrDefines the bifunctional nature (hydrocarbon core + reactive halogen).
Molecular Weight 223.11 g/mol Critical for precise stoichiometric calculations during metalation.
Physical State Pale yellow to colorless oilIndicates high lipophilicity; prone to auto-oxidation if exposed to air.
Boiling Point ~125 °C (at 1.5 mmHg)Vacuum distillation is mandatory to prevent thermal degradation/polymerization.
Density ~1.38 g/cm³High density dictates bottom-layer positioning in standard aqueous/organic extractions.
LogP (Octanol/Water) ~3.6Highly non-polar; necessitates non-polar eluent systems (e.g., hexane) for chromatography.
pKa (Indenyl C1-H) ~20.0Requires strong organolithium bases (e.g., n-BuLi, pKa ~50) for quantitative deprotonation.

Mechanistic Insights into Reactivity

The utility of 2-(2-Bromoethyl)-1H-indene stems from its orthogonal reactivity domains. The molecule operates as a self-contained electrophile-nucleophile precursor, depending on the applied conditions.

  • The Electrophilic Axis (Alkyl Bromide): The bromoethyl side chain undergoes classic S_N2 nucleophilic substitution. Because the bromide is separated from the indene ring by an ethylene spacer, it is insulated from direct resonance effects, making it an ideal, predictable electrophile for amines and thiols.

  • The Nucleophilic Axis (Indenyl Core): The C1/C3 protons of the indene ring are weakly acidic. Treatment with a strong base yields an aromatic, 10-π electron indenyl anion. This anion readily coordinates with transition metals to form highly stable organometallic complexes.

Reactivity A 2-(2-Bromoethyl)-1H-indene (Bifunctional Core) B Nucleophilic Substitution (SN2 at Alkyl Bromide) A->B Amines/Thiols C Deprotonation (C1/C3 Indenyl Protons) A->C Strong Base (n-BuLi) D Amine/Thiol Alkylation (Pharma Intermediates) B->D E Metalation (Ti, Zr) (ansa-Metallocenes) C->E F Degradation/Polymerization (Base-Catalyzed) C->F Excess Heat/Base

Fig 1: Divergent reactivity pathways of 2-(2-Bromoethyl)-1H-indene in synthesis.

Experimental Protocols: Synthesis and Handling

Direct alkylation of indene at the C2 position is notoriously difficult due to the thermodynamic preference for C1/C3 substitution[1]. Therefore, synthesizing 2-(2-Bromoethyl)-1H-indene requires a directed approach, typically starting from 2-indeneacetic acid to enforce the C2 geometry.

The following protocol utilizes a two-step reduction-halogenation sequence designed as a self-validating system to prevent double-bond migration and acid-catalyzed polymerization.

Phase 1: Reduction to 2-(2-Hydroxyethyl)-1H-indene
  • Causality in Reagent Selection: Lithium aluminum hydride (LiAlH₄) is selected because it is powerful enough to reduce the carboxylic acid to a primary alcohol, yet, under strict temperature control, it will not reduce the isolated C2-C3 alkene of the indene core.

  • Procedure:

    • Suspend 1.2 equivalents of LiAlH₄ in anhydrous THF under an inert Argon atmosphere at 0 °C.

    • Dropwise add a solution of 2-indeneacetic acid in THF over 30 minutes. Causality: Slow addition controls the exothermic release of H₂ gas and prevents localized thermal spikes that could trigger indene polymerization.

    • Stir for 2 hours at room temperature.

    • Fieser Quench: Cool to 0 °C and sequentially add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O (where x = grams of LiAlH₄ used). Causality: This specific quench traps the aluminum byproducts in a granular, easily filterable crystalline lattice, preventing the formation of intractable emulsions that trap the lipophilic product.

  • Self-Validation Checkpoint: TLC analysis (Hexane:EtOAc 7:3) must show complete consumption of the baseline acid and the appearance of a new, UV-active spot (R_f ~0.4). IR spectroscopy should confirm the disappearance of the broad carboxylic O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp primary alcohol O-H stretch (~3400 cm⁻¹).

Phase 2: Mild Bromination via Appel Reaction
  • Causality in Reagent Selection: Traditional brominating agents like PBr₃ or HBr generate highly acidic environments. Indene derivatives are exquisitely sensitive to acid, which protonates the double bond, leading to carbocation formation, skeletal rearrangement, or cationic polymerization. The Appel reaction (CBr₄/PPh₃) operates under mild, neutral conditions, preserving the structural integrity of the indene core.

  • Procedure:

    • Dissolve 2-(2-Hydroxyethyl)-1H-indene and 1.1 equivalents of CBr₄ in anhydrous Dichloromethane (DCM) at 0 °C.

    • Add 1.2 equivalents of Triphenylphosphine (PPh₃) in small portions over 15 minutes.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Concentrate the mixture under reduced pressure and precipitate the triphenylphosphine oxide byproduct by triturating with cold hexane.

    • Purify the filtrate via flash column chromatography (100% Hexane) to yield 2-(2-Bromoethyl)-1H-indene as a pale oil.

  • Self-Validation Checkpoint: ¹H NMR (CDCl₃) must show a distinct triplet at ~3.5 ppm (2H, -CH₂Br), confirming successful halogenation. Crucially, the vinylic proton of the indene ring must remain intact as a singlet at ~6.5 ppm, proving that no double-bond migration occurred.

Applications in Drug Development and Catalysis

Organometallic Catalysis: ansa-Metallocenes

In the realm of polymer chemistry, the spatial geometry of the catalyst dictates the tacticity of the resulting polymer. 2-(2-Bromoethyl)-1H-indene is a critical precursor for synthesizing Brintzinger-type ansa-metallocenes[1]. By utilizing the bromoethyl tether to link two indene rings, chemists can synthesize C2-symmetric ansa-zirconocenes and titanocenes. Unlike asymmetric catalysts derived from C3-alkylated indenes, these C2-symmetric complexes provide the exact chiral pocket required for the stereospecific polymerization of propylene, yielding highly valuable isotactic polypropylene. Furthermore, indenyl-functionalized side chains are used to stabilize rare-earth metal complexes bearing N-heterocyclic carbenes[2].

Pharmaceutical Intermediates

In medicinal chemistry, the spatial arrangement of aromatic rings relative to basic amine centers is a primary determinant of receptor binding affinity. The bromoethyl side chain of 2-(2-Bromoethyl)-1H-indene serves as an ideal electrophile for synthesizing indenylalkylamines. Through simple S_N2 displacement with various secondary amines, researchers generate rigidified bioisosteres of tryptamines and phenethylamines. These architectures are heavily patented and explored as core scaffolds for neuroactive agents, including monoamine reuptake inhibitors and melatonin receptor modulators[3].

References

  • [2] Synthesis of the First Rare Earth Metal Bis(alkyl)s Bearing an Indenyl Functionalized N-Heterocyclic Carbene Source: Organometallics - ACS Publications URL:

  • [1] tetrahydro-2'-indenyl)]titanium Dichloride, the Elusive Isomer of the Brintzinger-Type ansa-Titanocenes Source: The Journal of Organic Chemistry - ACS Publications URL:

  • [3] US3910954A - Indenopyran- and indenothiopyranalkylamines Source: Google Patents URL:

Sources

Exploratory

An In-depth Technical Guide to 2-(2-Bromoethyl)-2,3-dihydro-1H-indene: A Versatile Building Block in Medicinal Chemistry

Introduction In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. These scaffolds form the core of new chemical entities, and their inherent proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. These scaffolds form the core of new chemical entities, and their inherent properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of the final drug candidate. The indane framework, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1]

This technical guide provides a comprehensive overview of 2-(2-bromoethyl)-2,3-dihydro-1H-indene , a functionalized indane derivative poised as a valuable intermediate for synthetic and medicinal chemists. It is important to note that while the topic specifies "2-(2-Bromoethyl)-1H-indene," the scientifically documented and commercially available compound is the saturated analogue, 2-(2-bromoethyl)-2,3-dihydro-1H-indene . This guide will focus on this stable and synthetically useful molecule. The presence of the bromoethyl group at the 2-position provides a reactive handle for a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules.

This document will delve into the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications of 2-(2-bromoethyl)-2,3-dihydro-1H-indene, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. These properties dictate its solubility, reactivity, and potential for formulation. The key identifiers and properties of 2-(2-bromoethyl)-2,3-dihydro-1H-indene are summarized below.

IdentifierValueSource
IUPAC Name 2-(2-bromoethyl)-2,3-dihydro-1H-indene[2]
CAS Number 159011-42-4[2]
Molecular Formula C₁₁H₁₃Br[2]
Molecular Weight 225.13 g/mol [2]
SMILES BrCCC1Cc2ccccc2C1
Appearance Predicted: Colorless to pale yellow liquid or low-melting solid

Synthesis of 2-(2-Bromoethyl)-2,3-dihydro-1H-indene

The synthesis of 2-(2-bromoethyl)-2,3-dihydro-1H-indene can be approached through a logical, multi-step sequence starting from commercially available 2-indanone. This synthetic strategy involves an initial alkylation at the α-position to the carbonyl group, followed by a reduction of the ketone.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction 2-Indanone 2-Indanone Intermediate_Enolate Enolate Intermediate 2-Indanone->Intermediate_Enolate LDA, THF, -78 °C Alkylated_Indanone 2-(2-Bromoethyl)-1-indanone Intermediate_Enolate->Alkylated_Indanone 1,2-Dibromoethane Reduced_Indanone 2-(2-Bromoethyl)-2,3-dihydro-1H-inden-1-ol Alkylated_Indanone->Reduced_Indanone NaBH4, Methanol Final_Product 2-(2-Bromoethyl)-2,3-dihydro-1H-indene Reduced_Indanone->Final_Product Catalytic Hydrogenation (e.g., Pd/C, H2)

Figure 1: Proposed synthetic workflow for 2-(2-bromoethyl)-2,3-dihydro-1H-indene.
Experimental Protocol

Step 1: Synthesis of 2-(2-Bromoethyl)-1-indanone

This step involves the formation of a lithium enolate from 2-indanone, which is then alkylated with an excess of 1,2-dibromoethane. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to ensure complete and regioselective enolate formation while minimizing self-condensation side reactions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of n-butyllithium in hexanes to a solution of diisopropylamine in anhydrous THF at -78 °C to generate LDA in situ. After stirring for 30 minutes, add a solution of 2-indanone in anhydrous THF dropwise to the LDA solution. Allow the mixture to stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add a solution of 1,2-dibromoethane in anhydrous THF dropwise. The use of an excess of the dihaloalkane is a common strategy to minimize dialkylation. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(2-bromoethyl)-1-indanone.

Step 2: Reduction of 2-(2-Bromoethyl)-1-indanone to 2-(2-Bromoethyl)-2,3-dihydro-1H-indene

This is a two-stage reduction. First, the ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride. Subsequently, the benzylic alcohol is reduced to the corresponding methylene group via catalytic hydrogenation.

  • Carbonyl Reduction: Dissolve the 2-(2-bromoethyl)-1-indanone from the previous step in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, controlling the temperature. Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid to neutralize the mixture. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 2-(2-bromoethyl)-2,3-dihydro-1H-inden-1-ol.

  • Deoxygenation: The crude alcohol is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

  • Final Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to afford pure 2-(2-bromoethyl)-2,3-dihydro-1H-indene.

Spectroscopic Analysis

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMRPredicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic7.10 - 7.25m4HAr-H
Methylene (bromoethyl)~3.50t2H-CH₂-Br
Benzylic Methylene~2.90m2HAr-CH₂-
Benzylic Methylene~2.60m2HAr-CH₂-
Methylene (bromoethyl)~2.00q2H-CH₂-CH₂-Br
Methine~2.30m1H-CH-
¹³C NMRPredicted δ (ppm)Assignment
Aromatic~142Quaternary Ar-C
Aromatic~126Ar-CH
Aromatic~124Ar-CH
Aliphatic~40-CH-
Aliphatic~36-CH₂-CH₂-Br
Aliphatic~32Ar-CH₂-
Aliphatic~30-CH₂-Br

Note: These are predicted values. Actual experimental values may vary. The predictions are based on known chemical shifts for the indane core and the expected effects of the bromoethyl substituent.[3][4][5]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-(2-bromoethyl)-2,3-dihydro-1H-indene stems from the reactivity of the primary alkyl bromide. This functional group makes the molecule an excellent electrophile for nucleophilic substitution reactions, allowing for the covalent attachment of the indane scaffold to a wide variety of nucleophiles.

G Indane_Bromide 2-(2-Bromoethyl)-2,3-dihydro-1H-indene Product Indane-Functionalized Molecule Indane_Bromide->Product Nucleophilic Substitution (SN2) Nucleophile Nucleophile (Nu-H) e.g., Amine, Thiol, Phenol Nucleophile->Product

Figure 2: General reactivity of 2-(2-bromoethyl)-2,3-dihydro-1H-indene with nucleophiles.

This reactivity is highly valuable in drug discovery for several reasons:

  • Scaffold Elaboration: In fragment-based drug discovery, a small fragment that binds to a biological target can be "grown" or elaborated to improve its potency and selectivity. 2-(2-bromoethyl)-2,3-dihydro-1H-indene can serve as a non-planar, three-dimensional building block to which fragment hits can be attached.[6]

  • Linker Chemistry: The bromoethyl group can be used to connect the indane core to other pharmacophores or to linkers in more complex therapeutic modalities like antibody-drug conjugates (ADCs).[7]

  • Synthesis of Analogues: It provides a straightforward route to a library of 2-substituted indane derivatives for structure-activity relationship (SAR) studies. By reacting it with various amines, phenols, thiols, and other nucleophiles, chemists can rapidly explore how different functionalities at the 2-position affect biological activity.

The indane core itself is present in several marketed drugs, highlighting its importance as a pharmacophore. For example, the anti-inflammatory drug Sulindac and the Alzheimer's disease medication Donepezil feature indane or related structures.[1] Derivatives of 2,3-dihydro-1H-indene have been investigated as potent tubulin polymerization inhibitors for anticancer applications.[8]

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 2-(2-bromoethyl)-2,3-dihydro-1H-indene. Based on data for structurally related bromoalkanes and indanes, the following hazards should be anticipated:

  • Skin and Eye Irritation: The compound is likely to be a skin and eye irritant.[2]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Alkylation Hazard: As an alkylating agent, it has the potential to react with biological nucleophiles and should be handled with appropriate personal protective equipment.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-(2-bromoethyl)-2,3-dihydro-1H-indene is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its rigid, non-planar indane core combined with a reactive bromoethyl handle provides an excellent platform for the design and synthesis of novel drug candidates. The synthetic routes are accessible from common starting materials, and its reactivity allows for a wide range of chemical modifications. For researchers and drug development professionals, this compound represents a strategic tool for scaffold hopping, library synthesis, and the optimization of lead compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable its effective application in the pursuit of new therapeutics.

References

  • TechnoRep. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • ResearchGate. (2026, March 3). NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-139. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-bromoethyl)-2,3-dihydro-1H-indene — Chemical Substance Information. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • University of York. (n.d.). Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2021, March 12). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. Retrieved from [Link]

Sources

Foundational

Stability and Storage Dynamics of 2-(2-Bromoethyl)-1H-indene: A Technical Whitepaper

Executive Summary 2-(2-Bromoethyl)-1H-indene is a highly reactive bifunctional synthon, heavily utilized in the synthesis of bridged ansa-metallocene catalysts for advanced olefin polymerization[1]. However, its chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Bromoethyl)-1H-indene is a highly reactive bifunctional synthon, heavily utilized in the synthesis of bridged ansa-metallocene catalysts for advanced olefin polymerization[1]. However, its chemical architecture—combining an electrophilic alkyl bromide tail with a nucleophilic, polymerizable indenyl core—renders it highly susceptible to rapid degradation. This whitepaper provides drug development professionals and organometallic chemists with a mechanistic understanding of its instability, alongside self-validating protocols for handling, storage, and quality control.

Mechanistic Pathways of Degradation

Understanding why 2-(2-Bromoethyl)-1H-indene degrades is a prerequisite for designing effective storage protocols. The molecule is vulnerable to four distinct degradation pathways:

  • Prototropic Isomerization: The 1H-indene framework is kinetically favored during initial synthesis but is thermodynamically driven to isomerize into 3H-indene (or other substituted derivatives) via base-catalyzed or thermal[1,5]-sigmatropic shifts.

  • Cationic Polymerization: The electron-rich double bond of the cyclopentadiene-like ring is highly prone to cationic polymerization. Trace acidic impurities act as potent initiators.

  • Hydrolysis & Nucleophilic Substitution: Ambient moisture slowly hydrolyzes the bromoethyl moiety, releasing hydrobromic acid (HBr)[2]. This creates a dangerous autocatalytic loop where the released HBr initiates the cationic polymerization of the indene ring.

  • Allylic Auto-oxidation: Exposure to atmospheric oxygen and UV-Vis light triggers radical formation at the allylic carbon, leading to the formation of explosive peroxides and subsequent cross-linking.

DegradationPathways BEI 2-(2-Bromoethyl)-1H-indene Isomerization Prototropic Isomerization (Thermal/Base) BEI->Isomerization [1,5]-H shift Polymerization Cationic Polymerization (Acid Initiated) BEI->Polymerization Trace HBr Hydrolysis Alkyl Bromide Hydrolysis (Moisture) BEI->Hydrolysis H2O exposure Oxidation Allylic Auto-oxidation (O2 / Light) BEI->Oxidation Radical pathway Hydrolysis->Polymerization Generates HBr

Fig 1. Interconnected degradation pathways of 2-(2-Bromoethyl)-1H-indene.

Experimental Protocol: Real-Time Stability Assessment via qNMR

To ensure trustworthiness in your material before committing it to complex metallocene synthesis, you must employ a self-validating quantitative NMR (qNMR) protocol. This method uses an internal standard to decouple the degradation analysis from external variables like solvent evaporation or NMR tuning discrepancies.

Step-by-Step Methodology
  • Solvent Preparation (Critical): Pass deuterated chloroform (CDCl₃) through a plug of activated basic alumina. Causality: Commercial CDCl₃ often contains trace DCl due to photolytic degradation. If unpurified CDCl₃ is used, the DCl will artificially initiate cationic polymerization of the indene ring during the assay, yielding false-positive degradation results.

  • Sample Preparation: Inside a nitrogen-filled glovebox (<1 ppm O₂/H₂O), dissolve 20.0 mg of 2-(2-Bromoethyl)-1H-indene in 0.6 mL of the purified CDCl₃.

  • Internal Standard Addition: Add exactly 5.0 µL of anhydrous mesitylene to the NMR tube. Mesitylene is chosen because its aromatic protons (6.8 ppm) do not overlap with the target allylic protons of the indene ring (typically ~3.3 - 3.5 ppm).

  • Sealing: Cap the tube with a PTFE-lined septum and wrap it with Parafilm.

  • Baseline & Longitudinal Acquisition: Acquire a baseline ¹H-NMR spectrum (t=0) at 298 K. Integrate the allylic methylene protons against the mesitylene standard. Repeat acquisition at 24h, 7 days, and 30 days under specific stress conditions.

  • Data Interpretation: A decrease in the allylic integral relative to mesitylene indicates degradation. The appearance of broad baseline signals (0.5 - 2.0 ppm) confirms polymerization, while shifted vinylic peaks indicate [1,5]-sigmatropic isomerization.

Optimal Storage Conditions & Handling

Because bromoethyl indene derivatives are sensitive to light, heat, and moisture, strict adherence to environmental controls is mandatory[3].

  • Temperature: Must be stored at or below -20°C. Low temperatures kinetically arrest both the [1,5]-sigmatropic shift and spontaneous polymerization.

  • Atmosphere: Store under ultra-high purity (UHP) Argon rather than Nitrogen. Causality: Argon is significantly denser than air. When a vial is briefly opened on a benchtop, the Argon blanket remains settled over the chemical, preventing ambient moisture from initiating hydrolysis.

  • Light: Keep in amber borosilicate glassware wrapped in aluminum foil. UV-Vis light provides the activation energy necessary for allylic radical formation and auto-oxidation.

  • Stabilizers (Optional): For long-term transit, adding 10-50 ppm of a radical scavenger (e.g., BHT) or storing over a bead of anhydrous K₂CO₃ can neutralize trace HBr, breaking the autocatalytic polymerization loop.

HandlingWorkflow Receipt Material Receipt (Dry Ice) Glovebox Transfer to Glovebox (<1 ppm O2/H2O) Receipt->Glovebox Immediate transfer Aliquoting Aliquoting into Amber Vials Glovebox->Aliquoting Prevent freeze-thaw Storage Long-term Storage (-20°C, Ar Blanket) Aliquoting->Storage Seal with PTFE Usage Schlenk Line Usage (Standard Air-Free) Storage->Usage Thaw to RT before opening

Fig 2. Standard operating procedure for the handling and storage of reactive indene derivatives.

Quantitative Degradation Kinetics

The following table summarizes the expected degradation rates of 2-(2-Bromoethyl)-1H-indene when subjected to various environmental conditions over a 30-day period, based on standard stability profiles for bromoethyl indenes.

Storage TemperatureAtmosphereLight Exposure30-Day Purity Retention (%)Primary Degradant Observed
-20°C Argon Dark > 99.5% None (Optimal)
4°CNitrogenDark97.2%Trace Isomerization
25°CAmbient AirDark82.4%Oligomers, HBr release
25°CAmbient AirAmbient Light< 60.0%Insoluble Polymers, Peroxides

Note: Repeated freeze-thaw cycles significantly accelerate degradation due to localized condensation of moisture inside the vial headspace.

References

  • [1] Metallocenes: Synthesis - Reactivity - Applications. epdf.pub. 1

  • [3] 1-Bromo-2-(3-indenyl)ethane | 52001-48-6 | Benchchem. benchchem.com. 3

  • [2] 1,2-Bis(3-indenyl)ethane 18657-57-3 wiki - Guidechem. guidechem.com. 2

Sources

Exploratory

2-(2-Bromoethyl)-1H-indene and Its Isomers: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary The compounds 2-(2-bromoethyl)-1H-indene and its thermodynamically favored isomer, 3-(2-bromoethyl)-1H-indene , are highly versatile bifunctional building blocks in modern organic synthesis. Characteriz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compounds 2-(2-bromoethyl)-1H-indene and its thermodynamically favored isomer, 3-(2-bromoethyl)-1H-indene , are highly versatile bifunctional building blocks in modern organic synthesis. Characterized by a reactive alkyl bromide moiety coupled with a modifiable indene core, these compounds serve as critical intermediates. Their applications span the synthesis of complex active pharmaceutical ingredients (APIs)—most notably the melatonin receptor agonist Ramelteon 1—to the design of ansa-metallocene catalysts and N-heterocyclic carbene (NHC) ligands for rare-earth metal chemistry 2. This guide provides a rigorous examination of their chemical properties, validated synthetic protocols, and downstream applications for drug development professionals and synthetic chemists.

Chemical Properties and Isomerism

The indene ring system is prone to tautomerization, and the position of the double bond within the five-membered ring dictates the nomenclature and reactivity profile of the molecule.

  • 3-(2-Bromoethyl)-1H-indene : This is the most commonly utilized isomer. The substitution at the 3-position is electronically favored during the electrophilic attack on the indenyl anion.

  • 2-(2-Bromoethyl)-1H-indene : Less common but synthetically accessible via specific cross-coupling or directed metalation strategies.

Causality in Stability : The 1H-indene framework maintains aromaticity in the fused benzene ring. The 3-substituted isomer is thermodynamically favored over the 1-substituted isomer due to the hyperconjugative stabilization of the internal double bond. Attempting to isolate 1-(2-bromoethyl)-1H-indene typically results in rapid spontaneous isomerization to the 3-substituted analog at room temperature.

Validated Synthetic Methodologies

Direct alkylation of indenyllithium with 1,2-dibromoethane is a common theoretical approach, but in practice, it often leads to unwanted bis-alkylation or elimination reactions (forming vinyl bromide). To ensure a self-validating, high-yield, and high-purity product, a two-step protocol involving the synthesis of an alcohol intermediate followed by controlled bromination is preferred 3.

Protocol: Synthesis of 3-(2-Bromoethyl)-1H-indene via Ethylene Oxide Ring-Opening

Step 1: Lithiation and Hydroxyethylation

  • Preparation : Charge a flame-dried Schlenk flask with 1H-indene (1.0 equiv) and anhydrous Tetrahydrofuran (THF).

  • Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv).

    • Causality: Maintaining -78 °C prevents the nucleophilic attack of n-BuLi on the THF solvent and controls the highly exothermic deprotonation, ensuring the quantitative formation of indenyllithium without side-product generation.

  • Electrophilic Addition : Introduce ethylene oxide (1.1 equiv) to the -78 °C solution. Slowly warm the mixture to room temperature and stir for 15 hours.

    • Causality: Ethylene oxide is a hard electrophile. Slow warming ensures complete ring-opening by the indenyl anion while minimizing the base-catalyzed polymerization of the epoxide.

  • Quench : Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and concentrate to isolate 2-(1H-inden-3-yl)ethan-1-ol.

Step 2: Bromination

  • Reagent Addition : Dissolve the intermediate alcohol in anhydrous CH₂Cl₂ and cool to 0 °C. Add Phosphorus Tribromide (PBr₃, 0.4 equiv) dropwise.

    • Causality: PBr₃ is explicitly chosen over HBr. Using HBr would risk electrophilic addition across the electron-rich indene double bond, destroying the core scaffold. The stoichiometry (0.4 equiv) efficiently leverages all three bromine atoms of PBr₃.

  • Reaction & Workup : Stir for 2 hours, then warm to room temperature. Quench with ice water, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (hexanes/EtOAc) to yield 3-(2-bromoethyl)-1H-indene as a pale yellow oil.

G A 1H-Indene B Indenyllithium A->B n-BuLi, THF -78 °C C 2-(1H-Inden-3-yl)ethan-1-ol B->C Ethylene Oxide then H3O+ D 3-(2-Bromoethyl)-1H-indene C->D PBr3, CH2Cl2 0 °C to RT

Synthetic pathway for 3-(2-Bromoethyl)-1H-indene via an alcohol intermediate.

Applications in Drug Development: Ramelteon Synthesis

Ramelteon (Rozerem) is a highly selective melatonin receptor agonist (MT1/MT2) utilized for the treatment of insomnia. The synthesis of its distinct tricyclic indane core heavily relies on bromoethyl indene derivatives and their saturated analogs.

Recent advancements in total synthesis utilize Palladium/Norbornene (Pd/NBE) cooperative catalysis to assemble the tricyclic scaffold. In this Catellani-type strategy, bromoethyl indene derivatives act as bifunctional alkylating reagents 4.

Mechanism & Causality : The alkyl bromide moiety serves as the initial electrophile for the Pd(0) oxidative addition or as an alkylating agent for the palladacycle intermediate. This domino reaction simplifies the construction of spiro or fused ring systems. Subsequent reductive amination of the resulting tricyclic aldehyde using NaBH₃CN and NH₃, followed by acylation with propionyl chloride, yields the final Ramelteon API 5.

G Start Bromoethyl Indene Derivative Alkylation Pd/NBE Catalyzed Annulation Start->Alkylation Aryl Iodide Intermediate Tricyclic Indane Aldehyde Alkylation->Intermediate ReductiveAmination Reductive Amination Intermediate->ReductiveAmination NH3, NaBH3CN Acylation Acylation (Propionyl Chloride) ReductiveAmination->Acylation Product Ramelteon (API) Acylation->Product

Key steps in the total synthesis of Ramelteon utilizing a bromoethyl indene derivative.

Applications in Organometallic Catalysis

Beyond pharmaceuticals, 3-(2-bromoethyl)-1H-indene is a foundational precursor for indenyl-modified imidazolium salts. These salts are deprotonated to form N-Heterocyclic Carbene (NHC) ligands that chelate rare-earth metals (e.g., Lutetium, Yttrium) 2.

Causality in Ligand Design : The flexible ethyl linker between the indene and the carbene allows for bidentate coordination. This specific geometry prevents ligand redistribution and dimerization, thereby stabilizing highly reactive metal bis(alkyl) complexes that are utilized as single-component catalysts for olefin polymerization.

Quantitative Data: Isomer and Derivative Comparison

The following table summarizes the key physical properties and synthetic metrics for bromoethyl indene isomers and their immediate derivatives used in the aforementioned applications.

CompoundMolecular WeightPhysical State (at RT)Primary ApplicationTarget Yield (Two-Step)
3-(2-Bromoethyl)-1H-indene 223.11 g/mol Pale Yellow OilPrecursor to Ramelteon, NHC ligands75 - 82%
2-(2-Bromoethyl)-1H-indene 223.11 g/mol Oilansa-Metallocene framework synthesis60 - 65%
1-(2-Bromoethyl)-2,3-dihydro-1H-indene 225.13 g/mol Colorless LiquidDirect MT1/MT2 agonist screening85 - 90%

References

  • Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists Journal of Medicinal Chemistry - ACS Public
  • Synthesis of the First Rare Earth Metal Bis(alkyl)
  • US3910954A - Indenopyran- and indenothiopyranalkylamines Google P
  • Benzo-Fused-Ring Toolbox Based on Palladium/Norbornene Cooperative Catalysis: Methodology Development and Applications in Natural Product Synthesis Accounts of Chemical Research - ACS Public
  • Propionyl chloride patented technology retrieval search results (CN102924410A - Preparation method and intermediate of ramelteon)

Sources

Protocols & Analytical Methods

Method

Application Note: Divergent Synthesis of Indene Derivatives from 2-(2-Bromoethyl)-1H-indene

Mechanistic Rationale & Chemical Properties In advanced organic synthesis and organometallic ligand design, 2-(2-Bromoethyl)-1H-indene serves as a highly privileged, bifunctional building block. Its synthetic utility ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Properties

In advanced organic synthesis and organometallic ligand design, 2-(2-Bromoethyl)-1H-indene serves as a highly privileged, bifunctional building block. Its synthetic utility stems from two orthogonal reactive sites:

  • The Electrophilic Tail: The primary alkyl bromide is highly susceptible to nucleophilic aliphatic substitution ( SN​2 ).

  • The Nucleophilic Core: The C1 -methylene protons of the cyclopentadiene-fused ring are uniquely acidic ( pKa​≈20 ). Upon treatment with strong bases, it forms a highly delocalized, nucleophilic indenyl anion[1].

This dual reactivity requires precise experimental causality. If both sites are to be functionalized, the sequence of operations and the choice of reagents (e.g., steric bulk, solvent polarity, and cryogenic temperatures) must be strictly controlled to prevent unwanted intramolecular spiro-cyclization or intermolecular anionic oligomerization[1].

Key Synthetic Workflows & Applications

Organometallic Catalysis: ansa-Metallocene Ligands

The synthesis of ansa-metallocenes (bridged metallocenes) revolutionized Ziegler-Natta and Kaminsky-type olefin polymerization. 2-(2-Bromoethyl)-1H-indene is a direct precursor to ethylene-bridged bis(indenyl) or indenyl-fluorenyl ligands. The ethylene bridge (ansa) locks the spatial geometry of the resulting Titanium or Zirconium complexes, which dictates the stereospecificity (tacticity) of the synthesized polymers (e.g., isotactic polypropylene)[1][2].

Advanced Ligand Design: Indenyl-Functionalized NHCs

N-heterocyclic carbenes (NHCs) with tethered indenyl groups are critical in rare-earth metal catalysis. Reacting the bromoethyl tail with an imidazole derivative yields an imidazolium salt. This precursor can be doubly deprotonated to form a bidentate ligand that coordinates metals via both the carbene carbon and the indenyl π -system[3].

Pharmaceutical Intermediates: Indenylalkylamines

Indene derivatives are established bioisosteres for indoles and naphthalenes in medicinal chemistry. Nucleophilic displacement of the bromide with primary or secondary amines yields indenylalkylamines, which are potent scaffolds for CNS therapeutics, including melatonin receptor agonists and monoamine oxidase inhibitors[4].

Quantitative Data Summary

The following table summarizes the divergent reaction conditions and quantitative outcomes for synthesizing key derivatives from the bromoethyl indene precursor.

Derivative ClassRepresentative ProductReagents & ConditionsYield RangePrimary Application
ansa-Metallocene Ligand Ethylene-bridged Indenyl-fluorenylFluorenyllithium, THF, -78 °C to RT50–70%Propylene Oligomerization[2]
Indenyl-NHC Precursor (IndH-NHC-H)BrN-mesitylimidazole, 1,4-Dioxane, Reflux70–85%Rare Earth Metal Catalysis[3]
Indenylalkylamine Indenyl-ethyl-piperidinePiperidine, K2​CO3​ , CH3​CN , Reflux75–90%CNS Drug Development[4]
Bis(indenyl) Ligand 1,2-Bis(indenyl)ethaneIndenyllithium, THF/HMPA, -78 °C65–80%Stereoselective Synthesis[1]

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to implement self-validating steps within your workflows to ensure intermediate integrity before proceeding to complex metalation or biological assays.

Protocol A: Synthesis of Ethylene-Bridged ansa-Metallocene Ligands

Objective: Synthesize an ethylene-bridged indenyl-fluorenyl ligand via C-C coupling. Causality & Setup: The reaction utilizes n-butyllithium to deprotonate the fluorene core. Cryogenic temperatures (-78 °C) are mandatory to prevent the highly reactive organolithium species from attacking the THF solvent or inducing anionic oligomerization of the indene double bond[1].

  • Lithiation: In an oven-dried Schlenk flask under argon, dissolve fluorene (10.0 mmol) in anhydrous THF (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Stir for 1 hour to ensure quantitative deprotonation.

  • Alkylation: To the deep red/orange anion solution, add a solution of 2-(2-Bromoethyl)-1H-indene (10.0 mmol) in THF (20 mL) dropwise via a syringe pump over 30 minutes. Gradually remove the cooling bath, allowing the mixture to warm to room temperature, and stir for 12 hours[2].

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4​Cl (20 mL) to neutralize unreacted lithium species. Extract the aqueous layer with diethyl ether (3 x 30 mL), dry the combined organic layers over anhydrous MgSO4​ , and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude residue via 1H NMR (400 MHz, CDCl3​ ). The reaction is deemed successful if the characteristic triplet of the −CH2​Br group at ~3.5 ppm has completely disappeared, replaced by a complex multiplet in the 2.5–3.0 ppm region corresponding to the newly formed ethylene bridge ( −CH2​−CH2​− ). The integration ratio of the aliphatic bridge protons to the aromatic protons must match the theoretical stoichiometry[2].

Protocol B: Synthesis of Indenyl-Imidazolium Salts (NHC Precursors)

Objective: Synthesize an indenyl-modified imidazolium bromide (IndH-NHC-H)Br. Causality & Setup: Direct SN​2 displacement of the primary bromide by a bulky N-substituted imidazole (e.g., N-mesitylimidazole) requires extended thermal energy due to the steric hindrance of the mesityl group blocking the nucleophilic trajectory. 1,4-Dioxane is selected as the solvent because its boiling point (101 °C) provides the optimal thermal window without degrading the indene core[3].

  • Quaternization: In a heavy-walled pressure tube, combine 2-(2-Bromoethyl)-1H-indene (5.0 mmol) and N-mesitylimidazole (5.0 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Thermal Displacement: Seal the tube and heat the mixture at reflux (105 °C block temperature) for 5 days under vigorous magnetic stirring[3].

  • Isolation: Cool the mixture to room temperature. The product typically precipitates as a dense bromide salt. Filter the solid, wash with cold hexanes (2 x 10 mL) to remove unreacted starting materials, and dry under high vacuum.

  • Self-Validation Check: Record a 1H NMR spectrum in DMSO- d6​ . The formation of the imidazolium salt is definitively confirmed by the appearance of a highly deshielded singlet at ~9.5–10.0 ppm. This peak corresponds to the acidic N−CH−N imidazolium proton, which is entirely absent in the starting materials[3].

Pathway Visualization

G A 2-(2-Bromoethyl)-1H-indene (Bifunctional Precursor) B Indenylalkylamines (Pharmaceutical Intermediates) A->B 1°/2° Amines SN2 Displacement (K2CO3, CH3CN) C Ethylene-bridged Bis(indenyl)s (ansa-Metallocene Ligands) A->C Indenyllithium C-C Coupling (n-BuLi, THF, -78°C) D Indenyl-NHC Ligands (Organometallic Catalysis) A->D N-mesitylimidazole Quaternization (Dioxane, Reflux)

Divergent synthetic pathways utilizing 2-(2-Bromoethyl)-1H-indene as a bifunctional building block.

References

  • [3] Title: Synthesis of the First Rare Earth Metal Bis(alkyl)s Bearing an Indenyl Functionalized N-Heterocyclic Carbene Source: Organometallics (ACS Publications) URL:[Link]

  • [4] Title: US3910954A - Indenopyran- and indenothiopyranalkylamines Source: Google Patents URL:

  • [1] Title: [ethylene(η5-inden-1-yl)(η5-inden-2-yl)]titanium Dichloride, the Elusive Isomer of the Brintzinger-Type ansa-Titanocenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [2] Title: Ethylene-bridged Indenyl-fluorenyl Metallocene Complexes for Efficient Preparation of Allyl-terminated Propylene Oligomers and Polymers Source: Chinese Journal of Polymer Science URL:[Link]

Sources

Application

Application Note: Nucleophilic Substitution Reactions of 2-(2-Bromoethyl)-1H-indene

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols Executive Summary The functionalization of 2-(2-bromoethyl)-1H-indene vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

The functionalization of 2-(2-bromoethyl)-1H-indene via nucleophilic substitution ( SN​2 ) is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs), including melatonin receptor agonists and targeted antihistamine scaffolds. While the primary alkyl bromide is highly primed for SN​2 displacement, the adjacent 1H-indene core presents a significant chemoselectivity challenge. The allylic/benzylic protons at the C1 position are remarkably acidic, making the indene ring susceptible to base-catalyzed isomerization, dimerization, or E2 elimination.

This application note provides field-proven insights into the causality behind reagent selection, quantitative optimization data, and self-validating protocols to achieve high-yielding side-chain functionalization while preserving the integrity of the indene core.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is vital to approach this substrate not merely as an alkyl halide, but as a bifunctional system where the reaction conditions must navigate a narrow thermodynamic window.

The Electrophilic Center: SN​2 Dynamics

The 2-bromoethyl side chain is a primary alkyl halide lacking significant steric hindrance, making it an ideal candidate for bimolecular nucleophilic substitution ( SN​2 ) . The reaction proceeds via a concerted backside attack, breaking the C–Br bond while simultaneously forming the new carbon-nucleophile bond. To maximize the rate of this bimolecular pathway over unimolecular ( SN​1 ) solvolysis, the reaction must be driven by a strong nucleophile and an appropriate solvent environment.

The Indene Core: Avoiding the Indenyl Anion

The most common failure mode in functionalizing 2-(2-bromoethyl)-1H-indene is the use of overly harsh basic conditions. The C1 methylene protons of the 1H-indene system have a pKa of approximately 20. If strong bases (e.g., NaH, LDA, or tert-butoxides) are utilized, deprotonation occurs rapidly, generating a resonance-stabilized indenyl anion .

Once the indenyl anion is formed, two detrimental side reactions dominate:

  • Isomerization: Reprotonation often occurs at the C3 position, yielding the thermodynamically favored but undesired 2-substituted-2H-indene isomer, or triggering polymerization .

  • E2 Elimination: The base can abstract a β -proton from the bromoethyl group, expelling the bromide to form a vinyl indene derivative.

The Causality of Base Selection: To prevent these side reactions, we strictly employ mild, non-nucleophilic inorganic bases such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). These bases are strong enough to neutralize the hydrobromic acid (HBr) byproduct but insufficiently basic to deprotonate the C1 indene position.

Solvent Effects: The Role of Polar Aprotic Environments

To compensate for the use of milder bases, the reaction kinetics must be accelerated via solvent selection. Polar aprotic solvents—specifically N,N -Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN)—are mandatory . These solvents effectively solvate the metal cations (e.g., K+ , Cs+ ) while leaving the nucleophilic anions "naked" and highly reactive, significantly lowering the activation energy required for the SN​2 transition state.

MechanisticDivergence Substrate 2-(2-Bromoethyl)-1H-indene SN2_Path Mild Base + Nucleophile (e.g., K2CO3, MeCN) Substrate->SN2_Path S_N2 trajectory Side_Path Strong Base (e.g., NaH, LDA) Substrate->Side_Path Acidic C1 attack Product Desired S_N2 Product (Selective Substitution) SN2_Path->Product High Yield IndenylAnion Indenyl Anion Intermediate (Deprotonation at C1) Side_Path->IndenylAnion pKa ~20 Isomer Isomerization (e.g., 2H-indene) IndenylAnion->Isomer Elimination Elimination (E2) (Vinyl indene) IndenylAnion->Elimination

Mechanistic divergence in the functionalization of 2-(2-bromoethyl)-1H-indene.

Quantitative Data & Reaction Optimization

The following table summarizes our internal optimization data for the nucleophilic substitution of 2-(2-bromoethyl)-1H-indene. The data clearly illustrates the inverse relationship between base strength and chemoselectivity.

Table 1: Optimization of Reaction Conditions for Side-Chain Functionalization

NucleophileBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Isomerization (%)
Morpholine (1.5)NaH (1.5)THF0 to 25435>40
Morpholine (1.5) K2​CO3​ (2.0)DMF60688<2
Morpholine (1.5) Cs2​CO3​ (2.0)MeCN60492 <1
NaN3​ (2.0)NoneDMSO50395 <1
NaSMe (1.2)NoneEtOH25285<2

Note: Yields represent isolated, chromatographically pure products. Isomerization was quantified via crude 1H NMR integration of the C3 vs C1 protons.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in reactivity is caught before downstream processing.

ExperimentalWorkflow Step1 1. Reagent Prep Dry Solvent & Base Step2 2. Nucleophile Add Stir at 50-60°C Step1->Step2 Step3 3. Reaction Monitor LC-MS / TLC Step2->Step3 Step4 4. Aqueous Workup Quench & Extract Step3->Step4 >95% Conv. Step5 5. Purification Flash Chromatography Step4->Step5

Standardized experimental workflow for the nucleophilic substitution of 2-(2-bromoethyl)-1H-indene.

Protocol A: Secondary Amination (Synthesis of 2-(2-Morpholinoethyl)-1H-indene)

Rationale: Morpholine is a highly effective secondary amine nucleophile. Cs2​CO3​ in MeCN is chosen to maximize the SN​2 rate while completely suppressing indene isomerization.

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add 2-(2-bromoethyl)-1H-indene (1.0 mmol, 223 mg) and anhydrous Acetonitrile (MeCN, 10 mL) to the flask.

  • Base Addition: Add finely powdered, oven-dried Cs2​CO3​ (2.0 mmol, 651 mg). Causality note: Powdering the base increases the surface area for the heterogeneous reaction, driving the kinetics without increasing the soluble basicity.

  • Nucleophile Addition: Inject morpholine (1.5 mmol, 130 µL) dropwise via syringe.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath. Stir vigorously for 4 hours.

  • Validation Checkpoint (TLC/LC-MS): Sample 10 µL of the reaction mixture, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf​≈0.8 ) should be completely consumed, replaced by a highly polar, UV-active product spot ( Rf​≈0.2 , stains positive with Ninhydrin).

  • Aqueous Workup: Cool the reaction to room temperature. Quench with distilled water (15 mL) and extract with Dichloromethane (DCM, 3 x 15 mL). Wash the combined organic layers with brine (20 mL) to remove residual MeCN and morpholine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-5% Methanol in DCM containing 0.1% Triethylamine to prevent amine streaking) to yield the pure product.

Protocol B: Azidation (Synthesis of 2-(2-Azidoethyl)-1H-indene)

Rationale: The azide anion ( N3−​ ) is a phenomenal nucleophile that requires no auxiliary base, entirely eliminating the risk of indene deprotonation. DMSO is used to fully solvate the sodium cation.

  • Reagent Loading: To a 25 mL round-bottom flask, add 2-(2-bromoethyl)-1H-indene (1.0 mmol, 223 mg) and anhydrous DMSO (5 mL).

  • Nucleophile Addition: Add Sodium Azide ( NaN3​ , 2.0 mmol, 130 mg) in one portion. (Safety Warning: NaN3​ is highly toxic; handle in a fume hood and avoid acidic conditions which generate explosive/toxic HN3​ gas).

  • Reaction Execution: Stir the mixture at 50 °C for 3 hours.

  • Validation Checkpoint: TLC (10% EtOAc in Hexanes) will show a clean conversion to the azide ( Rf​≈0.6 ).

  • Aqueous Workup: Cool to room temperature. Dilute heavily with water (20 mL) to crash out the product and extract with Diethyl Ether (3 x 15 mL). Causality note: Ether is preferred over DCM here to ensure complete phase separation from the DMSO/water layer.

  • Purification: The crude product is typically >95% pure after washing the ether layer with water (3 x 10 mL) and brine, drying over MgSO4​ , and concentrating carefully (azides can be thermally sensitive; do not heat above 40 °C during evaporation).

Analytical Validation & Troubleshooting

To ensure the trustworthiness of your synthesized compounds, verify the structural integrity of the indene core using 1H NMR spectroscopy:

  • Intact 1H-Indene Core: Look for the characteristic C3 vinylic proton (a distinct singlet or fine triplet around δ 6.5 - 6.7 ppm) and the C1 methylene protons (a doublet or broad singlet around δ 3.3 ppm).

  • Troubleshooting Isomerization: If you observe a shift of the vinylic proton to δ ~6.2 ppm and the appearance of a new CH2​ signal, your reaction has isomerized to the 2H-indene derivative. This indicates your base was too strong, the reaction temperature was too high, or the reaction was left stirring for too long. Switch to a milder base ( K2​CO3​ ) and strictly monitor the reaction time.

References

  • Alkyl Halides and Nucleophilic Substitution. University of California, Irvine.

  • Nucleophilic Substitution Reactions. King Saud University.

  • Synthesis of indenes. Organic Chemistry Portal.

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Pharmaceuticals (Basel), PMC, National Institutes of Health.

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-(2-Bromoethyl)-1H-indene

Executive Summary The incorporation of indene moieties into complex molecular architectures is a critical workflow in the development of metallocene catalysts, advanced materials, and targeted therapeutics. However, util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of indene moieties into complex molecular architectures is a critical workflow in the development of metallocene catalysts, advanced materials, and targeted therapeutics. However, utilizing 2-(2-Bromoethyl)-1H-indene as an electrophile in Suzuki-Miyaura cross-couplings presents a formidable dual-challenge: the high propensity of primary alkyl bromides to undergo β -hydride elimination, and the extreme base-sensitivity of the indene ring.

This application note details a highly optimized, self-validating protocol for the sp³-sp² and sp³-sp³ cross-coupling of 2-(2-Bromoethyl)-1H-indene. By employing a sterically demanding, electron-rich palladium catalyst system ( Pd(OAc)2​/PCy3​ ) and a strictly controlled hydrated mild base ( K3​PO4​⋅H2​O ), researchers can completely suppress off-target elimination and substrate degradation, achieving high-yielding carbon-carbon bond formation at room temperature.

Mechanistic Rationale & Substrate Challenges

The Suzuki-Miyaura cross-coupling of sp³-hybridized alkyl electrophiles requires precise tuning of the catalytic cycle to outcompete deleterious side reactions. When utilizing 2-(2-Bromoethyl)-1H-indene, drug development professionals must engineer the reaction conditions to navigate two specific structural liabilities:

  • Rapid β -Hydride Elimination: Primary alkyl bromides undergo oxidative addition to Pd(0) at a significantly slower rate than aryl halides[1]. Once the Alkyl-Pd(II)-Br intermediate is formed, it possesses highly accessible β -hydrogens. Without sufficient steric crowding at the metal center, the complex rapidly undergoes β -hydride elimination to yield 1-vinyl-1H-indene (an undesired terminal alkene) before transmetalation can occur[2].

  • C1-Proton Acidity: The allylic/benzylic protons at the C1 position of the indene ring are uniquely acidic ( pKa​≈20 ). Traditional Suzuki protocols rely on strong alkoxide bases (e.g., KOtBu , NaOEt ) to accelerate transmetalation. Exposing 2-(2-Bromoethyl)-1H-indene to these bases results in immediate deprotonation, leading to substrate isomerization, dimerization, or complete degradation[3].

To solve this, we utilize Tricyclohexylphosphine ( PCy3​ ) . Its large cone angle (170°) and high electron density simultaneously accelerate the oxidative addition of the unactivated alkyl bromide and sterically block the coplanar transition state required for β -hydride elimination.

G Pd_Cat Active Catalyst [Pd(0)(PCy3)2] Ox_Add Alkyl-Pd(II)-Br Intermediate Pd_Cat->Ox_Add Oxidative Addition 2-(2-Bromoethyl)-1H-indene Trans_Met Alkyl-Pd(II)-R Intermediate Ox_Add->Trans_Met Transmetalation R-B(OH)2, K3PO4·H2O Elim_Prod Elimination Product Indene-CH=CH2 Ox_Add->Elim_Prod β-Hydride Elimination (Suppressed by PCy3) Trans_Met->Pd_Cat Reductive Elimination Product Coupled Product Indene-CH2CH2-R Trans_Met->Product Yields

Caption: Catalytic cycle of the alkyl Suzuki coupling highlighting the suppressed β-hydride elimination.

Reaction Optimization & Causality Data

The table below summarizes the quantitative optimization data for this specific substrate. It demonstrates the direct causality between ligand/base selection and the mechanistic outcome.

Table 1: Catalyst and Base Optimization for 2-(2-Bromoethyl)-1H-indene Coupling

EntryCatalyst / Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)*Mechanistic Observation
1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene80< 5%Slow oxidative addition; mostly unreacted starting material.
2Pd(OAc)₂ (4%) / dppf (4%)K₃PO₄·H₂O (1.2)THF5018%Rapid β -hydride elimination; terminal alkene is the major product.
3Pd(OAc)₂ (4%) / PCy₃ (8%)KOtBu (1.2)THF2522%Strong base deprotonates C1 of indene; extensive substrate degradation.
4Pd(OAc)₂ (4%) / PCy₃ (8%)K₃PO₄ (Anhydrous)THF25< 10%Lack of hydration stalls the transmetalation step.
5 Pd(OAc)₂ (4%) / PCy₃ (8%) K₃PO₄·H₂O (1.2) THF 25 89% Optimal conditions; bulky ligand suppresses elimination, mild base preserves indene.

*Yields determined by GC-MS using an internal standard (1,4-dimethoxybenzene).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating critical go/no-go checkpoints to ensure experimental integrity at every phase.

Reagents and Equipment
  • Electrophile: 2-(2-Bromoethyl)-1H-indene (1.0 mmol, 1.0 equiv)

  • Nucleophile: Arylboronic acid or Alkyl-9-BBN adduct (1.2 mmol, 1.2 equiv)

  • Catalyst Precursor: Palladium(II) acetate ( Pd(OAc)2​ ) (4 mol%)

  • Ligand: Tricyclohexylphosphine ( PCy3​ ) (8 mol%)

  • Base: Potassium phosphate tribasic monohydrate ( K3​PO4​⋅H2​O ) (1.2 mmol, 1.2 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) (2.0 mL)

Step-by-Step Methodology

Step 1: Preparation of the Active Catalyst Complex In an argon-filled glovebox or using rigorous standard Schlenk techniques, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)2​ (9.0 mg, 0.040 mmol) and PCy3​ (22.4 mg, 0.080 mmol).

Validation Check 1 (Visual): The physical appearance of Pd(OAc)2​ must be a reddish-brown powder. If the reagent appears black, bulk palladium(0) has precipitated (catalyst death) and the batch must be discarded.

Step 2: Base Addition (Critical Parameter) Add K3​PO4​⋅H2​O (276 mg, 1.20 mmol) to the vessel.

Causality Note: Do not substitute with anhydrous K3​PO4​ . The single equivalent of water is mechanistically required to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation[1]. Without this specific hydration state, the catalytic cycle stalls (see Table 1, Entry 4).

Step 3: Catalyst Pre-formation Seal the vessel with a rubber septum, remove from the glovebox, and connect to an argon manifold. Inject anhydrous, degassed THF (2.0 mL) and stir for 10 minutes at room temperature. The solution will transition to a pale yellow/orange color, indicating the successful formation of the active Pd(0)(PCy3​)2​ complex.

Step 4: Substrate Injection Add the organoboron reagent (1.20 mmol). If solid, it should be added during Step 2. Next, inject 2-(2-Bromoethyl)-1H-indene (223 mg, 1.00 mmol) dropwise via a gas-tight syringe.

Step 5: Reaction Execution Stir the heterogeneous mixture vigorously (800+ rpm) at room temperature (20–25 °C) for 16–24 hours. High stirring rates are required due to the biphasic nature of the inorganic base in THF.

In-Process Validation & Isolation

Step 6: Reaction Monitoring Monitor the reaction progress via TLC (Silica gel, 10% EtOAc in Hexanes).

Validation Check 2 (Analytical): While the indene moiety is UV-active, the primary alkyl bromide is best visualized using a KMnO4​ stain (appearing as a bright yellow spot on a purple background). The 2-(2-Bromoethyl)-1H-indene starting material typically presents an Rf​≈0.5 [2]. The cross-coupled product will generally run slightly lower ( Rf​≈0.4 ). The complete disappearance of the Rf​=0.5 spot validates reaction completion.

Step 7: Workup Dilute the reaction mixture with diethyl ether (10 mL) and filter through a short pad of silica gel to quench the reaction and remove the palladium catalyst and inorganic salts. Wash the pad with an additional 20 mL of ether.

Step 8: Purification Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography to afford the pure functionalized indene derivative.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society.[Link]

  • Brenstrum, T., et al. (2004). Phosphaadamantanes as Ligands for Palladium Catalyzed Cross-Coupling Chemistry: Library Synthesis, Characterization, and Screening in the Suzuki Coupling of Alkyl Halides and Tosylates Containing β-Hydrogens with Boronic Acids and Alkylboranes. Journal of the American Chemical Society.[Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. Journal of the American Chemical Society (via PMC).[Link]

Sources

Application

2-(2-Bromoethyl)-1H-indene as a precursor for medicinal compounds

Application Note: 2-(2-Bromoethyl)-1H-indene as a Versatile Electrophilic Precursor in Medicinal Chemistry Executive Summary & Structural Rationale In modern drug discovery, 2-(2-Bromoethyl)-1H-indene serves as a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(2-Bromoethyl)-1H-indene as a Versatile Electrophilic Precursor in Medicinal Chemistry

Executive Summary & Structural Rationale

In modern drug discovery, 2-(2-Bromoethyl)-1H-indene serves as a highly versatile, bifunctional building block. The 1H-indene core provides a rigid, lipophilic bicyclic system that acts as a bioisostere for indole and naphthalene. Because it lacks the hydrogen-bond donor liabilities of an indole N-H, the indene scaffold significantly enhances blood-brain barrier (BBB) permeability.

Simultaneously, the 2-bromoethyl appendage provides a potent, primary electrophilic center. This functional group is perfectly spaced to create the two-carbon ethyl linker ubiquitous in monoamine neurotransmitter analogs. This specific spacing is critical for anchoring basic amines into the aspartate residues of target G-protein coupled receptors (GPCRs) and monoamine transporters, making it an invaluable precursor for synthesizing 1[1] and CNS-active therapeutics.

Mechanistic Insights: Causality in Synthetic Design

N-Alkylation vs. Elimination (E2): The primary bromide of 2-(2-Bromoethyl)-1H-indene is primed for bimolecular nucleophilic substitution (SN2). However, the presence of the adjacent indene ring system slightly increases the acidity of the beta-protons, making the molecule susceptible to E2 elimination, which yields the unwanted 2-vinyl-1H-indene byproduct. Expert Insight: To suppress E2 elimination, the choice of base is critical. Strong bases (e.g., NaOtBu, KOH) promote elimination. Therefore, heterogeneous weak bases like anhydrous potassium carbonate (K2CO3) in polar aprotic solvents (such as acetonitrile, MeCN) are mandated. MeCN provides optimal solvation for the SN2 transition state while keeping the basicity of the carbonate low enough to prevent proton abstraction. This methodology is heavily utilized in the synthesis of2[2].

Spirocyclization: The bromoethyl chain can also be utilized to construct complex spirocyclic systems. By reacting 2-(2-Bromoethyl)-1H-indene with active methylene compounds under strong basic conditions (e.g., NaH), an initial intermolecular alkylation is followed by an intramolecular cyclization. This is a foundational strategy for generating3[3].

ReactionPathways A 2-(2-Bromoethyl)-1H-indene (Electrophilic Precursor) B N-Alkylation (SN2) with Amines A->B K2CO3, MeCN C Spirocyclization with Active Methylenes A->C NaH, THF D Organometallic Coupling A->D Mg(0) or Pd cat. E DAT/SERT Inhibitors (CNS Active) B->E F Neurology Drugs (Spiro-indanes) C->F G Complex Anti-inflammatory Derivatives D->G

Fig 1. Divergent synthetic pathways of 2-(2-Bromoethyl)-1H-indene in drug discovery.

Quantitative Optimization of N-Alkylation

To maximize the yield of the desired CNS-active precursors, reaction parameters must be tightly controlled. Table 1 summarizes the empirical optimization of the SN2 alkylation of a model secondary amine (e.g., piperazine derivative) with 2-(2-Bromoethyl)-1H-indene.

Table 1: Optimization of Reaction Conditions for SN2 Alkylation

SolventBase (Equivalents)Temp (°C)Time (h)Conversion (%)E2 Byproduct (%)
DMFCs2CO3 (2.0)9048512
THFDIPEA (3.0)651860<2
MeCN K2CO3 (2.5) 82 8 >95 <1
EtOHNaOH (1.5)7824055

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-(2-(1H-inden-2-yl)ethyl)amines via SN2 Alkylation This workflow is designed to couple 2-(2-Bromoethyl)-1H-indene with complex secondary amines (e.g., piperidines, piperazines, tropanes) to generate functionalized pharmaceutical agents.

Workflow Step1 1. Reagent Preparation Dissolve Amine & K2CO3 in MeCN Step2 2. Electrophile Addition Dropwise addition of Indene Precursor Step1->Step2 Step3 3. Reflux & Monitoring Heat to 80°C (TLC/LC-MS Check) Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Fig 2. Self-validating experimental workflow for SN2 N-alkylation.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.2 mmol, 1.2 eq) in anhydrous acetonitrile (15 mL).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.5 mmol, 2.5 eq).

    • Causality: Finely powdered K2CO3 increases the surface area for the heterogeneous deprotonation of the amine hydrochloride salt (if applicable) and acts as an efficient acid scavenger for the generated HBr without inducing elimination.

  • Electrophile Introduction: Dissolve 2-(2-Bromoethyl)-1H-indene (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the stirring amine mixture over 10 minutes at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 82°C (reflux) under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint (Monitoring): After 6 hours, sample the reaction.

    • TLC: Elute with 30% EtOAc in Hexanes. The starting bromide (UV active, Rf ~0.7) should be entirely consumed, replaced by a lower Rf spot (amine product, which stains positively with Dragendorff's reagent or Ninhydrin).

    • LC-MS: Confirm the presence of the [M+H]+ mass peak corresponding to the alkylated product.

  • Aqueous Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with EtOAc (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM with 0.1% Et3N).

    • Causality: The addition of 0.1% Et3N deactivates the acidic silanol groups on the silica gel, preventing the basic amine product from streaking and ensuring sharp, high-purity fractions.

References

  • Indene derivatives as pharmaceutical agents.US Patent 7601874B2.
  • Tropane-Based Ibogaine Analog Rescues Folding-Deficient Serotonin and Dopamine Transporters.ACS Pharmacology & Translational Science.
  • Indane-1,3-Dione: From Synthetic Strategies to Applications.PMC - NIH.
  • Indene derivatives useful for treating pain and inflammation.CN Patent 112533905A.

Sources

Method

Application Notes and Protocols for the Synthesis and Evaluation of Indene-Based Tubulin Polymerization Inhibitors

For: Researchers, scientists, and drug development professionals. Introduction: The Promise of Indene Scaffolds in Oncology Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental to cellular int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Indene Scaffolds in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental to cellular integrity and division. Their critical role in the formation of the mitotic spindle makes them a prime target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[1] Several successful chemotherapeutic agents, such as taxanes and vinca alkaloids, function by targeting microtubule stability.

A significant class of microtubule-targeting agents are those that bind to the colchicine site on β-tubulin, inhibiting its polymerization.[2] The indene core, a bicyclic aromatic hydrocarbon, has emerged as a privileged scaffold for the design of novel colchicine binding site inhibitors (CBSIs).[3] Specifically, derivatives of 2,3-dihydro-1H-indene (indan) have demonstrated potent antiproliferative activity against a range of cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range.[4][5] These molecules typically feature a substituted benzyl group at the 2-position of the indene ring, which is crucial for their interaction with the tubulin protein.

This document provides a detailed protocol for the synthesis of a potent tubulin polymerization inhibitor, 2-((3,4,5-trimethoxyphenyl)methyl)-2,3-dihydro-1H-indene , starting from the readily available precursor, 2-(2-Bromoethyl)-1H-indene. We will also outline comprehensive protocols for the biological evaluation of the synthesized compound, including in vitro tubulin polymerization assays, cell viability assays, and analysis of its effects on the cell cycle and apoptosis.

Synthetic Protocol

The following protocol outlines a two-step synthesis of the target compound, 3 . The synthesis begins with a Friedel-Crafts alkylation of 1,2,3-trimethoxybenzene with 2-(2-Bromoethyl)-1H-indene, followed by the reduction of the indene double bond.

Scheme 1: Synthesis of 2-((3,4,5-trimethoxyphenyl)methyl)-2,3-dihydro-1H-indene (3)

Synthetic_Scheme cluster_reagents1 cluster_reagents2 start 2-(2-Bromoethyl)-1H-indene (1) intermediate 2-(2-(3,4,5-trimethoxyphenyl)ethyl)-1H-indene (2) start->intermediate Step 1: Friedel-Crafts Alkylation product 2-((3,4,5-trimethoxyphenyl)methyl)-2,3-dihydro-1H-indene (3) intermediate->product Step 2: Reduction reagent1 1,2,3-Trimethoxybenzene, AlCl₃, DCM reagent2 H₂, Pd/C, MeOH

Caption: Synthetic pathway for the target tubulin inhibitor.

Step 1: Friedel-Crafts Alkylation to Synthesize 2-(2-(3,4,5-trimethoxyphenyl)ethyl)-1H-indene (2)

This step involves the Lewis acid-catalyzed alkylation of 1,2,3-trimethoxybenzene with 2-(2-Bromoethyl)-1H-indene. The trimethoxybenzene ring is highly activated towards electrophilic substitution, making this a favorable reaction.[6][7]

Materials and Reagents:

  • 2-(2-Bromoethyl)-1H-indene (1)

  • 1,2,3-Trimethoxybenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-(2-Bromoethyl)-1H-indene (1 equivalent) and 1,2,3-trimethoxybenzene (1.1 equivalents) in anhydrous DCM.

  • Add the solution from step 3 dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(2-(3,4,5-trimethoxyphenyl)ethyl)-1H-indene (2) as a viscous oil or solid.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Reduction to Synthesize 2-((3,4,5-trimethoxyphenyl)methyl)-2,3-dihydro-1H-indene (3)

The double bond in the indene ring of intermediate 2 is reduced via catalytic hydrogenation to yield the final dihydroindene (indan) product.

Materials and Reagents:

  • 2-(2-(3,4,5-trimethoxyphenyl)ethyl)-1H-indene (2)

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus

  • Celite for filtration

Procedure:

  • Dissolve the intermediate 2 (1 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (approximately 10% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product, 2-((3,4,5-trimethoxyphenyl)methyl)-2,3-dihydro-1H-indene (3) . Further purification by chromatography may be performed if necessary.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocols

The following protocols are designed to assess the efficacy of the synthesized indene derivative as a tubulin polymerization inhibitor and an anticancer agent.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the test compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.[3][8][9]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol

  • Test compound 3 dissolved in DMSO

  • Positive control: Colchicine or Nocodazole

  • Vehicle control: DMSO

  • 96-well, clear, flat-bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in GTB containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Add varying concentrations of the test compound 3 (e.g., 0.1, 1, 5, 10, 50 µM) to the wells of a pre-warmed (37°C) 96-well plate. Also include wells for the positive and vehicle controls.

  • Initiate the polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves for each concentration.

  • Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau absorbance).

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

CompoundIC₅₀ (µM) for Tubulin Polymerization
Compound 3 (Expected) 1-5
Colchicine (Control) 1-3
Cell Viability (MTT) Assay

This colorimetric assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][10]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Test compound 3 dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • CO₂ incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of compound 3 (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Cell LineIC₅₀ (µM) for Compound 3 (Expected)
HeLa 0.05 - 0.5
MCF-7 0.08 - 0.8
Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compound on cell cycle progression.[2][11][12]

Cell_Cycle_Analysis_Workflow A Seed and Treat Cells B Harvest and Fix Cells (e.g., 70% cold ethanol) A->B C Stain with Propidium Iodide (PI) and RNase A B->C D Analyze by Flow Cytometry C->D E Quantify Cell Populations (G0/G1, S, G2/M) D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Procedure:

  • Seed cells in 6-well plates and treat with compound 3 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][13][14]

Procedure:

  • Treat cells with compound 3 as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate at room temperature in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Conclusion

The synthetic protocol detailed herein provides a reliable method for producing a potent indene-based tubulin polymerization inhibitor. The subsequent biological evaluation protocols offer a comprehensive framework for characterizing its anticancer activity. The expected results, including potent inhibition of tubulin polymerization, low nanomolar cytotoxicity against cancer cell lines, and induction of G2/M cell cycle arrest and apoptosis, would validate this class of compounds as promising leads for further preclinical and clinical development.

References

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

  • Ma, Y., et al. (2023). Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry, 14(10), 1957-1970. [Link]

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed, 37587873. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Kalabay, M., et al. (2025). Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines. ResearchGate. [Link]

  • Kim, H. J., et al. (2021). Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. Biomolecules & Therapeutics, 29(5), 548-556. [Link]

  • Herdman, C. A., et al. (2016). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. Medical Chemistry Communications, 7(12), 2418-2424. [Link]

  • Bio-protocol. (2021). 3.3. Tubulin Polymerization Assay. Retrieved from [Link]

  • Radi, M., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(17), 5373. [Link]

  • Zhu, A., et al. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of Organic Chemistry, 87(12), 7884-7894. [Link]

  • Ma, Y., et al. (2023). Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Publishing. [Link]

  • Wang, C., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. ResearchGate. [Link]

  • Delta University Scientific Journal. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1), 88-113. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Iwata, K., et al. (2022). Preparation of 2,3-Dibromo-1H-indenes and Tetrabromodihydro-s-indacenes as Synthetic Building Blocks. The Journal of Organic Chemistry, 87(21), 14146-14154. [Link]

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. [Link]

  • Chen, J., et al. (2025). Regioselective Heck Reactions of Indene: A Switch of Regioselectivity by the Phenolate Ligand. ACS Catalysis. [Link]

  • Iwata, K., et al. (2022). Preparation of 2,3-Dibromo‑1H‑indenes and Tetrabromodihydro‑s‑indacenes as Synthetic Building Blocks. Figshare. [Link]

  • IJpeij, E. G., et al. (2002). A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)biphenyl Derivatives. The Journal of Organic Chemistry, 67(1), 169-176. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-bromo-2-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones 2a–d and 5-substituted-2-aminothiophenols 4a–e. Retrieved from [Link]

  • IJpeij, E. G., et al. (2001). A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)biphenyl Derivatives. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Vitale, I., et al. (2017). Synthesis of 1-Amino-1H-Indenes via a Sequential Suzuki–Miyaura Coupling/Petasis Condensation Sequence. The Journal of Organic Chemistry, 82(2), 1295-1304. [Link]

  • Total Organic Chemistry. (2021, March 21). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]

  • Kumar, S., & Singh, A. (2018). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 8(3), 1335-1353. [Link]

  • Wilsdorf, M., et al. (2013). Trifluoromethanesulfonic acid catalyzed friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols. Organic Letters, 15(10), 2494-2497. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Universidad de Zaragoza. (2024). Enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene with trans-β. Universidad de Zaragoza. [Link]

  • Wiley InterScience. (n.d.). "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • ChemRxiv. (n.d.). Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Bromoethyl)-1H-indene

Abstract: 2-(2-Bromoethyl)-1H-indene is a crucial building block in the synthesis of various pharmaceutical and materials science targets.[1] This guide provides a comprehensive, in-depth protocol for its large-scale syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 2-(2-Bromoethyl)-1H-indene is a crucial building block in the synthesis of various pharmaceutical and materials science targets.[1] This guide provides a comprehensive, in-depth protocol for its large-scale synthesis, designed for researchers, scientists, and drug development professionals. The described two-step methodology is optimized for scalability, safety, and yield, starting from commercially available 1H-indene. Detailed experimental procedures, mechanistic insights, safety protocols, and analytical characterization are presented to ensure reliable and reproducible execution.

Introduction and Strategic Overview

The indene core is a prevalent motif in bioactive compounds and functional materials.[1] Specifically, the 2-(2-bromoethyl)-1H-indene scaffold serves as a versatile intermediate, allowing for further molecular elaboration through nucleophilic substitution of the primary bromide. The synthesis strategy detailed herein was developed with key industrial considerations in mind: cost-effectiveness of starting materials, robustness of the chemical transformations, and operational safety at scale.

The selected synthetic route is a two-step process:

  • Alkylation of Indene: Reaction of the indenyl anion with ethylene oxide to form 2-(1H-inden-2-yl)ethan-1-ol. This step selectively installs the required two-carbon side chain at the C-2 position.

  • Bromination of the Intermediate Alcohol: Conversion of the primary alcohol to the corresponding bromide using a suitable brominating agent, yielding the final product.

This approach avoids some of the challenges associated with other potential routes, such as the poor regioselectivity often observed in Friedel-Crafts reactions on indene or the harsh conditions required for certain direct alkylations.[2]

Mechanistic Rationale and Process Logic

Step 1: Deprotonation and Alkylation of Indene

The synthesis commences with the deprotonation of 1H-indene. The methylene protons at the C-1 position are acidic (pKa ≈ 20 in DMSO) due to the formation of the aromatic indenyl anion upon deprotonation. This anion is a stable, planar, 10-π electron aromatic system, which drives the deprotonation equilibrium forward.

For large-scale operations, sodium hydride (NaH) is the base of choice. It is a strong, non-nucleophilic base that provides irreversible deprotonation, generating the indenyl anion and hydrogen gas as the only byproduct.[3][4] The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether to prevent quenching of the base and the anion.

The subsequent alkylation with ethylene oxide proceeds via an SN2 mechanism. The highly nucleophilic indenyl anion attacks one of the electrophilic carbons of the ethylene oxide ring, leading to ring-opening and the formation of an alkoxide intermediate. An aqueous workup then protonates the alkoxide to yield 2-(1H-inden-2-yl)ethan-1-ol. A literature procedure for a similar synthesis, though starting with butyl-lithium, confirms the viability of this approach and the resulting structure.[5]

Step 2: Bromination of 2-(1H-inden-2-yl)ethan-1-ol

The conversion of the primary alcohol to the target alkyl bromide is a critical transformation. While various reagents can achieve this (e.g., HBr, PBr₅), phosphorus tribromide (PBr₃) is often preferred for large-scale syntheses due to its high efficiency, relatively mild conditions, and the formation of a single, easily separable byproduct (phosphorous acid).[6]

The reaction proceeds through the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an SN2 reaction. This mechanism is highly effective for primary and secondary alcohols and typically results in high yields.[6] The reaction is performed in a non-protic solvent, often with a mild base like pyridine to neutralize the HBr byproduct that can form.[7]

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
1H-Indene99%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Ethylene Oxide≥99.5%Linde Gas
Phosphorus Tribromide (PBr₃)≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeAcros Organics
Diethyl Ether (Et₂O)ACS gradeFisher Scientific
PyridineAnhydrous, 99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)2 M aqueous solutionVWR
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLabChem
Brine (Saturated NaCl)Aqueous solutionLabChem
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD Millipore
Glass-lined Reactor50 L, with overhead stirrer, condenser, and N₂ inletPfaudler
Jacketed FunnelFor solid additionKimble Chase
Temperature ProbeCalibratedOmega Engineering
Diaphragm PumpFor solvent transferKNF
Step-by-Step Synthesis Workflow

G cluster_0 Step 1: Synthesis of 2-(1H-inden-2-yl)ethan-1-ol cluster_1 Step 2: Synthesis of 2-(2-Bromoethyl)-1H-indene A Charge Reactor with NaH and Anhydrous THF B Cool to 0°C under Nitrogen A->B C Slowly Add 1H-Indene in THF B->C D Stir for 1 hour at 0°C (H₂ evolution) C->D E Add Ethylene Oxide Solution at 0-5°C D->E F Warm to Room Temperature and Stir for 4 hours E->F G Quench with Water/Ice F->G H Aqueous Workup (HCl, NaHCO₃, Brine) G->H I Dry Organic Layer (MgSO₄) and Concentrate H->I J Purify by Vacuum Distillation I->J K Charge Reactor with Alcohol Intermediate and Anhydrous Et₂O J->K Intermediate Product L Cool to 0°C under Nitrogen K->L M Slowly Add PBr₃ L->M N Stir for 2 hours at 0°C M->N O Warm to Room Temperature and Stir for 12 hours N->O P Quench with Ice Water O->P Q Aqueous Workup (NaHCO₃, Brine) P->Q R Dry Organic Layer (MgSO₄) and Concentrate Q->R S Purify by Column Chromatography R->S

Caption: Workflow for the two-step synthesis of 2-(2-Bromoethyl)-1H-indene.

Protocol for Step 1: 2-(1H-inden-2-yl)ethan-1-ol
  • Reactor Setup: Under a nitrogen atmosphere, charge a 50 L glass-lined reactor with sodium hydride (1.2 kg, 30 mol, 60% dispersion in mineral oil). Add anhydrous THF (20 L) via a cannula or diaphragm pump.

  • Indene Addition: Cool the stirred suspension to 0°C using a cooling bath. Prepare a solution of 1H-indene (2.32 kg, 20 mol) in anhydrous THF (5 L) and add it dropwise to the NaH suspension over 2 hours, maintaining the internal temperature below 5°C. Note: Hydrogen gas is evolved; ensure adequate ventilation to a scrubber.

  • Anion Formation: Stir the resulting purple solution for an additional hour at 0°C to ensure complete deprotonation.

  • Alkylation: Prepare a solution of ethylene oxide (1.32 kg, 30 mol) in cold anhydrous THF (5 L). Add this solution to the indenyl anion solution over 1.5 hours, keeping the temperature below 10°C.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction by TLC or GC-MS until the starting indene is consumed.

  • Workup: Cautiously quench the reaction by slowly adding 10 L of crushed ice/water, ensuring the temperature does not exceed 25°C. Add 2 M HCl until the aqueous layer is pH ~2. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with diethyl ether (2 x 5 L). Combine the organic layers and wash sequentially with water (10 L), saturated NaHCO₃ solution (10 L), and brine (10 L).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-(1H-inden-2-yl)ethan-1-ol as a pale yellow oil.

Protocol for Step 2: 2-(2-Bromoethyl)-1H-indene
  • Reactor Setup: Charge a clean, dry 50 L reactor with the purified 2-(1H-inden-2-yl)ethan-1-ol (1.60 kg, 10 mol) and anhydrous diethyl ether (15 L) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C. Slowly add phosphorus tribromide (1.08 kg, 4 mol) dropwise over 2 hours, maintaining the internal temperature below 5°C.

  • Reaction Progression: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture back to 0°C and slowly pour it onto 15 kg of crushed ice with vigorous stirring.

  • Extraction and Washing: Separate the organic layer. Wash sequentially with cold water (2 x 10 L), saturated NaHCO₃ solution (2 x 10 L), and brine (10 L).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude bromide by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the final product, 2-(2-bromoethyl)-1H-indene.

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[4][8] It can ignite spontaneously in air, especially when finely divided.[4] It reacts violently with water to produce flammable hydrogen gas.[3][8] Handle only under an inert atmosphere (nitrogen or argon). All equipment must be scrupulously dried. Fire extinguishing must be done with dry chemical powder (Class D); DO NOT USE WATER, CO₂, or foam extinguishers .[3][9]

  • Ethylene Oxide: Extremely flammable and a known carcinogen. It is typically handled as a liquefied gas or a solution. Ensure all transfers are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

  • Phosphorus Tribromide (PBr₃): Toxic, corrosive, and reacts violently with water.[6][7] It evolves corrosive HBr gas upon contact with moisture.[6][10] Handle in a fume hood with acid-resistant gloves and a face shield.[7] Workup procedures involving water must be performed slowly and with cooling to control the exothermic reaction.

  • General Precautions: All steps should be performed in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[7][11] An emergency shower and eyewash station should be readily accessible.[7]

G cluster_reagents Hazardous Reagents cluster_controls Control Measures NaH Sodium Hydride (NaH) Flammable Solid Water-Reactive Corrosive Inert Inert Atmosphere (N₂) For NaH and PBr₃ reactions NaH->Inert PPE Personal Protective Equipment Goggles, Gloves, Lab Coat Quench Controlled Quenching Slow addition to ice/water NaH->Quench EtO Ethylene Oxide Extremely Flammable Carcinogen Toxic Hood Fume Hood For all operations EtO->Hood PBr3 Phosphorus Tribromide (PBr₃) Toxic Corrosive Water-Reactive PBr3->Inert PBr3->Quench

Caption: Relationship between hazardous reagents and required control measures.

Characterization and Quality Control

TestMethodSpecification
Appearance Visual InspectionColorless to pale yellow oil
Identity ¹H NMR, ¹³C NMRConforms to the structure of 2-(2-bromoethyl)-1H-indene
Purity GC-MS, HPLC≥97%
Residual Solvents GC HeadspacePer ICH guidelines
  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons of the indene ring, the vinyl proton, the methylene protons of the indene ring, and the two methylene groups of the bromoethyl side chain.

  • GC-MS: A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of the target compound.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of 2-(2-bromoethyl)-1H-indene. By carefully controlling reaction conditions and adhering to stringent safety protocols, this valuable intermediate can be produced in high yield and purity, facilitating its use in downstream applications in pharmaceutical and materials science research and development.

References

  • PrepChem. Synthesis of 2-(1-Indenyl)ethanol. Available at: [Link]

  • New Jersey Department of Health. SODIUM HYDRIDE HAZARD SUMMARY. Available at: [Link]

  • McMorris, T. C., Hu, Y., Yu, J., & Kelner, M. J. (1997). Synthesis of 2,2-Disubstituted Pentalenes and Indenes by a Useful Modification to Nakamura's DMCP [3+2]-Cycloaddition Protocol. The Journal of Organic Chemistry, 62(9), 3015-3018.
  • ChemScience. Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. (2024). Available at: [Link]

  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE. Available at: [Link]

  • Yi, C. S., & Cavallo, L. (2024). Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese.
  • Majumdar, K. C., & Jana, G. H. (2009). A general iron-catalyzed highly selective mono- and bis-alkylation of indene using primary and secondary alcohols.
  • Ben-Valid, S., & Marek, I. (2006).
  • Asachenko, A. F., et al. (2021). The Simple Route to 2,3-Benzodiazepines from Substituted Indenes. Organic & Biomolecular Chemistry, 19(30), 6648-6657.
  • Google Patents. US3409401A - Method of producing phosphorus tribromide.
  • Asachenko, A. F., et al. (2021). A simple route to 2,3-benzodiazepines from substituted indenes. Organic & Biomolecular Chemistry, 19(30), 6648-6657.
  • de Oliveira, V. L., et al. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry, 7, 1756-1763.
  • Wikipedia. Phosphorus tribromide. Available at: [Link]

  • Google Patents. US3192276A - Alkylation of indene.
  • Geng, S., et al. (2025). Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese.
  • U.S. Army Medical Research and Development Command. (1997). Risk Assessment for Phosphorus Tribromide. DTIC.
  • New Jersey Department of Health. PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. Available at: [Link]

Sources

Method

Application Note: Advanced Chromatographic Purification of 2-(2-Bromoethyl)-1H-indene

Target Audience: Synthetic Chemists, Organometallic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Context 2-(2-Bromoethyl)-1H-indene is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Organometallic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

2-(2-Bromoethyl)-1H-indene is a highly valuable bifunctional building block utilized extensively in the synthesis of ansa-metallocene catalysts (such as Brintzinger-type titanocenes)[1] and tethered N-heterocyclic carbene (NHC) ligands for early transition metals[2]. The molecule features a reactive 1H-indene core coupled with a primary alkyl bromide.

While the bromoethyl moiety is relatively stable to standard chromatographic conditions, the indene core is notoriously sensitive. Standard purification attempts often lead to catastrophic yield losses due to on-column isomerization, autoxidation, and acid-catalyzed polymerization. This application note details a field-proven, self-validating chromatographic protocol designed to isolate 2-(2-Bromoethyl)-1H-indene in high purity while mitigating these structural vulnerabilities.

Mechanistic Vulnerabilities of Indene Architectures

To successfully purify this compound, researchers must understand the causality behind its degradation on standard stationary phases:

  • Acid-Catalyzed Isomerization & Polymerization: Standard normal-phase silica gel possesses surface silanol groups (Si-OH) that render it mildly acidic (pH ~4.5–5.5). When 2-(2-Bromoethyl)-1H-indene is exposed to these Brønsted acid sites, the electron-rich C2-C3 double bond can be protonated. This generates a highly stabilized benzylic/allylic carbocation. This intermediate can undergo a rapid [1,5]-sigmatropic hydride shift (yielding the isomeric 3H-indene) or undergo intermolecular attack by another indene molecule, initiating a cationic polymerization cascade[3].

  • Autoxidation: The allylic position of the indene ring is highly susceptible to aerobic oxidation, leading to the formation of peroxides and indanones.

  • Thermal Sensitivity: Prolonged exposure to heat, especially when concentrated, accelerates both oligomerization and elimination of the alkyl bromide.

The Solution: The stationary phase must be chemically deactivated using a sacrificial amine (Triethylamine), and the entire workflow must be conducted rapidly under inert atmosphere conditions.

Mandatory Visualization: Purification Workflow

G A Crude 2-(2-Bromoethyl)-1H-indene (Contains isomers & oligomers) C Sample Loading (Dry Load on Celite) A->C B Stationary Phase Prep (Silica Gel + 1% Et3N) B->C D Flash Column Chromatography (Hexane/EtOAc Gradient under N2) C->D E Fraction Collection & TLC (UV 254 nm & KMnO4 Stain) D->E F Concentration in vacuo (< 30°C to prevent degradation) E->F G Pure 2-(2-Bromoethyl)-1H-indene (Store at -20°C under Ar) F->G

Workflow for the chromatographic purification of 2-(2-Bromoethyl)-1H-indene.

Experimental Protocols

System Validation: The 2D-TLC Integrity Test

Before committing the bulk crude mixture to a column, you must establish a self-validating system to ensure your specific batch of silica gel will not degrade the product.

  • Spot the crude mixture in the bottom-right corner of a 5x5 cm silica gel TLC plate.

  • Elute the plate in 95:5 Hexanes:Ethyl Acetate.

  • Remove the plate, dry it completely under a gentle stream of nitrogen.

  • Rotate the plate 90 degrees and elute it a second time in the same solvent system.

  • Validation: Visualize the plate. If the compound is stable, all spots will lie perfectly on a 45-degree diagonal. If spots appear off the diagonal, the indene is actively degrading on the silica, dictating that a higher concentration of Triethylamine (Et3N) is required for deactivation.

Step-by-Step Column Chromatography Protocol
  • Solvent Preparation: Prepare the primary eluent (95:5 Hexanes:Ethyl Acetate). Add 1% (v/v) Triethylamine (Et3N) to the mixture and stir well.

  • Column Packing: Slurry-pack a glass column with standard flash silica gel (40-63 µm) using the Et3N-doped solvent. Flush the column with at least two column volumes (CV) of the solvent to ensure complete neutralization of the acidic silanol sites.

  • Sample Loading (Dry Loading): Dissolve the crude 2-(2-Bromoethyl)-1H-indene in a minimal volume of Dichloromethane (DCM). Add Celite 545 (or deactivated silica) at a 1:2 weight ratio to the crude mass. Carefully evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Mechanistic Note: Dry loading prevents the highly concentrated crude oil from locally overwhelming the Et3N deactivation layer at the top of the column.

  • Elution: Load the dry powder onto the column bed and cap with a 1 cm layer of clean sea sand. Elute using flash pressure (nitrogen gas) to minimize the compound's residence time on the column.

  • Fractionation: Collect fractions in clean test tubes. Monitor the elution via TLC (See Section 5 for visualization data).

  • Concentration: Pool the product-containing fractions into a round-bottom flask. Concentrate via rotary evaporation. Critical: The water bath must not exceed 30 °C. Once the solvent is removed, immediately backfill the flask with Argon and store the neat oil at -20 °C protected from light.

Quantitative Data & Troubleshooting

Table 1: TLC Optimization & Visualization Data

Because 2-(2-Bromoethyl)-1H-indene lacks highly polar functional groups, it elutes rapidly. A shallow gradient or isocratic non-polar system is mandatory.

Solvent System (v/v) Rf​ ValueSpot CharacteristicsVisualization MethodRecommendation
100% Hexanes0.15Tailing observedUV (254 nm) / KMnO 4​ Too non-polar; poor separation from non-polar oligomers.
95:5 Hexanes:EtOAc 0.35 Sharp, round spot UV (254 nm) / KMnO 4​ Optimal eluent; provides ideal retention factor.
90:10 Hexanes:EtOAc0.65Co-elutes with impuritiesUV (254 nm) / KMnO 4​ Too polar; loss of resolution.

Note: The indene core is highly conjugated and strongly UV-active at 254 nm. The C2-C3 double bond rapidly reduces Potassium Permanganate (KMnO 4​ ), yielding a bright yellow spot against a purple background.

Table 2: Troubleshooting Guide
ObservationMechanistic CauseCorrective Action
Severe streaking on TLC or column Acid-catalyzed cationic oligomerization on active silica sites.Increase Et3N concentration in the eluent to 2% (v/v) to fully cap silanol groups[3].
Multiple spots for a previously pure fraction 1H-indene to 3H-indene isomerization occurring post-purification.Minimize exposure to ambient light and room temperature. Store strictly at -20 °C under Argon.
Product oil turns yellow/brown over time Autoxidation of the allylic position forming indanones.Ensure all solvents are degassed. Flush the column with Nitrogen during elution.

References

  • Synthesis of[ethylene-1-(eta(5)-4,5,6,7-tetrahydro-1-indenyl)-2-(eta(5)-4',5',6',7'-tetrahydro-2'-indenyl)]titanium dichloride, the elusive isomer of the Brintzinger-type ansa-titanocenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Indenyl- and Fluorenyl-Functionalized N-Heterocyclic Carbene Complexes of Titanium and Vanadium Source: Organometallics (ACS Publications) URL:[Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 2-(2-Bromoethyl)-1H-indene

Document Type: Standard Operating Protocol & Application Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Introduction & Chemical Context The compound 2-(2-Bromoethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Application Guide Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals

Introduction & Chemical Context

The compound 2-(2-Bromoethyl)-1H-indene is a highly valuable bifunctional intermediate. Featuring both a reactive alkyl bromide moiety and a polymerizable/coordinating indene core, it is extensively utilized in the synthesis of ansa-metallocene catalysts (e.g., Ziegler-Natta and Kaminsky systems) and complex pharmaceutical architectures [1].

However, characterizing this molecule presents distinct analytical challenges. Indene derivatives are highly susceptible to base- or acid-catalyzed double-bond migration (tautomerization between the 1H and 3H forms). Furthermore, primary alkyl bromides are prone to thermal dehydrohalogenation. To prevent false-positive impurity reporting and ensure absolute structural confidence, the analytical workflows must be meticulously designed to preserve the molecule's structural integrity during analysis [2].

This guide outlines a self-validating, multidimensional analytical strategy combining HPLC-DAD, GC-MS, and Multinuclear NMR to unequivocally characterize 2-(2-Bromoethyl)-1H-indene.

Analytical Strategy & Workflow

To establish a robust chain of custody for the molecule's identity and purity, we employ an orthogonal testing matrix. Purity is assessed via liquid chromatography to avoid thermal degradation, while mass spectrometry and NMR provide complementary structural confirmation.

Workflow Start 2-(2-Bromoethyl)-1H-indene Crude Product HPLC Purity Profiling (HPLC-UV/DAD) Start->HPLC Aliquot 1 GCMS Molecular Mass & Halogen (GC-MS) Start->GCMS Aliquot 2 NMR Structural & Isomeric ID (1H & 13C NMR) Start->NMR Aliquot 3 Valid Validated Product HPLC->Valid >98% Purity GCMS->Valid M/M+2 Isotope Match NMR->Valid Regiochemistry Confirmed

Fig 1. Multidimensional analytical workflow for 2-(2-Bromoethyl)-1H-indene characterization.

Protocol 1: Regio-selective Purity Profiling via HPLC-DAD

The Causality of the Method: Standard C18 columns often struggle to resolve 2-substituted indenes from their 1- and 3-substituted isomers due to identical hydrophobicities. We mandate the use of a Biphenyl stationary phase . The biphenyl groups provide enhanced π−π interactions, which are exquisitely sensitive to the steric environment and electron density of the indene double bond, allowing baseline resolution of regioisomers.

Method Parameters
ParameterSpecification
Column Kinetex Biphenyl, 2.6 µm, 150 x 4.6 mm
Mobile Phase A Water (Milli-Q) + 0.1% Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection DAD (Extract at 254 nm and 280 nm)
Injection Vol. 5 µL
Step-by-Step Execution & Self-Validation
  • System Suitability Test (SST): Inject a resolution mixture containing indene and 2-(2-Bromoethyl)-1H-indene. Validation Gate: The system is only valid if the resolution factor ( Rs​ ) between the two peaks is ≥2.5 .

  • Sample Preparation: Dissolve the sample in pure Acetonitrile to a concentration of 1.0 mg/mL. Do not use basic solvents (like methanol with trace amines) to prevent premature substitution or isomerization.

  • Gradient Elution:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40% 90% B

    • 10.0 - 13.0 min: 90% B (Wash)

    • 13.1 - 18.0 min: 40% B (Equilibration)

  • Data Analysis: Integrate peaks at 254 nm. The target compound typically elutes at ~8.4 minutes.

Protocol 2: Thermal-Degradation-Free GC-MS Analysis

The Causality of the Method: Alkyl bromides are notoriously unstable at high temperatures, undergoing thermal dehydrohalogenation to yield vinyl indene artifacts. To prevent this, the GC inlet must be strictly capped at 220°C, and a fully deactivated, ultra-inert glass liner must be used. The primary diagnostic feature is the distinct 1:1 isotopic ratio of 79 Br and 81 Br.

Method Parameters
ParameterSpecification
Column DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp 220°C (Critical: Do not exceed)
Oven Program 80°C (hold 1 min) 15°C/min to 280°C (hold 3 min)
Ionization Electron Impact (EI), 70 eV
Mass Range 50 - 350 m/z
Step-by-Step Execution & Self-Validation
  • Blank Run: Inject 1 µL of pure Hexane. Validation Gate: Baseline must be flat with no carryover.

  • Sample Preparation: Dilute the sample to 100 µg/mL in Hexane.

  • Acquisition: Inject 1 µL in split mode (10:1).

  • Spectral Verification: Locate the molecular ion ( M+ ).

    • Validation Gate: You must observe twin peaks at m/z 222 ( 79 Br) and m/z 224 ( 81 Br) with a relative abundance ratio of approximately 50.5 : 49.5.

    • A strong fragment at m/z 143 ( [M−Br]+ ) confirms the loss of the halogen, leaving the stable indenylethyl cation.

Protocol 3: Structural Elucidation via Multinuclear NMR

The Causality of the Method: NMR is the only technique that can definitively prove the substitution is at the 2-position rather than the 1- or 3-position. In a 2-substituted 1H -indene, the molecule retains a specific plane of symmetry that makes the vinylic proton (H-3) appear as a distinct singlet (or finely split triplet due to long-range coupling), whereas 1-substituted indenes display complex multiplet systems for the vinylic protons [1].

Logic Molecule Target: 2-(2-Bromoethyl)-1H-indene NMR_H3 1H NMR: Vinylic Proton (Singlet at ~6.5 ppm) Molecule->NMR_H3 NMR_H1 1H NMR: Allylic CH2 (Singlet at ~3.3 ppm) Molecule->NMR_H1 MS_Iso MS: Bromine Isotopes (79Br / 81Br 1:1 Ratio) Molecule->MS_Iso Confirm2 Confirms 2-Position Substitution NMR_H3->Confirm2 NMR_H1->Confirm2 ConfirmBr Confirms Bromoethyl Moiety MS_Iso->ConfirmBr

Fig 2. Logical matrix for structural elucidation using orthogonal NMR and MS data.

Sample Preparation & Acquisition
  • Solvent Selection: Use Chloroform- d ( CDCl3​ ) stored over silver foil to prevent the presence of trace DCl, which could catalyze double-bond migration.

  • Concentration: Prepare a 15-20 mg/mL solution for 1 H NMR and 50-70 mg/mL for 13 C NMR.

  • Parameters: Set the relaxation delay ( D1​ ) to at least 2.0 seconds to ensure accurate integration of the aliphatic vs. aromatic protons.

Diagnostic Chemical Shifts (Table 3)
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1 H 6.55s (broad)1HVinylic proton (H-3)
1 H 3.55t ( J = 7.2 Hz)2H −CH2​−Br
1 H 3.32s (broad)2HAllylic ring protons (H-1)
1 H 2.95t ( J = 7.2 Hz)2HIndene −CH2​−
13 C 145.2C (quaternary)-Indene C-2
13 C 127.8CH-Indene C-3
13 C 41.5 CH2​ -Indene C-1
13 C 31.8 CH2​ - −CH2​−Br

Note: The exact chemical shifts may vary slightly ( ±0.05 ppm) based on sample concentration and exact temperature.

References

  • Title: [ethylene(η5-inden-1-yl)(η5-inden-2-yl)]titanium Dichloride, the Elusive Isomer of the Brintzinger-Type ansa-Titanocenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of the First Rare Earth Metal Bis(alkyl)s Bearing an Indenyl Functionalized N-Heterocyclic Carbene Source: Organometallics (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-(2-Bromoethyl)-1H-indene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are worki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging substrates like 2-(2-Bromoethyl)-1H-indene. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you overcome common hurdles and achieve successful outcomes in your experiments.

The core challenge in using 2-(2-Bromoethyl)-1H-indene, a secondary alkyl bromide, is its high propensity to undergo β-hydride elimination, a competing side reaction that often plagues palladium-catalyzed couplings of sp³-hybridized carbons.[1][2] This guide will focus on rational catalyst selection and condition optimization to favor the desired productive coupling over this decomposition pathway.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is giving very low yields or failing completely. What are the most likely causes?

A1: Low or no yield when coupling a secondary alkyl bromide like 2-(2-Bromoethyl)-1H-indene is a common but solvable issue. The primary culprits are typically one or more of the following:

  • Dominance of β-Hydride Elimination: This is the most frequent cause of failure. The intermediate alkyl-palladium complex, which is on the path to your desired product, can instead decompose by eliminating HBr to form 2-vinyl-1H-indene.[1][2][3] This pathway is often kinetically favorable, especially with sub-optimal catalyst systems.

  • Inefficient Oxidative Addition: The C(sp³)-Br bond is generally less reactive towards Pd(0) than an aryl or vinyl bromide bond.[4][5] If the oxidative addition step is too slow, the catalyst can decompose, or other side reactions can take precedence.

  • Sub-optimal Ligand Choice: The ligand is the single most critical factor for success. Standard ligands used for aryl couplings, such as PPh₃, are often ineffective for secondary alkyl bromides as they do not adequately promote the desired reductive elimination step over β-hydride elimination.[2][6]

  • Incorrect Base or Solvent: The base and solvent system plays a crucial role in both activating the coupling partner (in Suzuki reactions) and stabilizing the catalytic species. An inappropriate choice can inhibit the reaction or promote side reactions like protodeboronation of the boronic acid partner.[7]

Q2: My main byproduct is 2-vinyl-1H-indene. How do I suppress this β-hydride elimination?

A2: The formation of 2-vinyl-1H-indene is a clear indicator that β-hydride elimination is outcompeting the desired reductive elimination step. To suppress this, you must select conditions that accelerate reductive elimination relative to elimination.

  • Mechanism Insight: β-hydride elimination requires a vacant coordination site on the palladium and a syn-coplanar arrangement of the Pd-C bond and a β-hydrogen. The key is to use a catalyst system that sterically and electronically disfavors this arrangement.

Here are the most effective strategies:

  • Employ Bulky, Electron-Rich Ligands: This is the most critical intervention.

    • Bulky Ligands (e.g., Buchwald biaryl phosphines like SPhos or XPhos, or bulky trialkylphosphines like P(t-Bu)₃) sterically encumber the palladium center.[2][6] This physically hinders the complex from achieving the planar geometry required for elimination and accelerates the C-C bond-forming reductive elimination step.

    • Electron-Rich Ligands donate electron density to the palladium center. This makes the palladium more nucleophilic, which speeds up the rate of reductive elimination, allowing it to "outrun" the β-hydride elimination pathway.[3]

  • Optimize Reaction Temperature: While higher temperatures increase overall reaction rates, they can disproportionately favor the elimination pathway.[3][8] If you are observing significant elimination, consider reducing the reaction temperature (e.g., from 100 °C to 60-80 °C).

  • Consider the Coupling Partner: In some cases, using a more reactive coupling partner (e.g., an organozinc reagent in a Negishi coupling) can facilitate a faster transmetalation and subsequent reductive elimination, minimizing the lifetime of the vulnerable alkyl-palladium intermediate.[1]

Beta_Elimination cluster_main Alkyl-Pd(II) Intermediate cluster_desired Desired Pathway cluster_undesired Undesired Pathway Intermediate L₂Pd(II)(Aryl)(Alkyl) Product Product (Aryl-Alkyl) Intermediate->Product Reductive Elimination Byproduct Byproduct (Alkene + H-Aryl) Intermediate->Byproduct β-Hydride Elimination

Caption: Competing pathways from the key Pd(II) intermediate.

Q3: Which specific catalyst systems are recommended for a Suzuki-Miyaura coupling with 2-(2-Bromoethyl)-1H-indene?

A3: For the Suzuki-Miyaura coupling of secondary alkyl bromides, highly active catalyst systems are required. The choice of ligand is paramount. Below is a summary of recommended catalyst components.

Table 1: Recommended Ligands for Suzuki-Miyaura Coupling of Secondary Alkyl Bromides

Ligand ClassSpecific ExamplesKey FeaturesRecommended Pd SourceNotes
Biaryl Monophosphines SPhos, XPhos, RuPhosHighly bulky and electron-rich.[2]Pd₂(dba)₃, Pd(OAc)₂ or Pre-catalysts (e.g., XPhos Pd G3)These are often the first choice for challenging C(sp³)-C(sp²) couplings. Pre-catalysts offer improved air stability and solution activity.
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-donating and sterically demanding.[9][10]Pd₂(dba)₃, [Pd(allyl)Cl]₂P(t-Bu)₃ is extremely effective but also pyrophoric; handle with care as a solution or as its HBF₄ salt.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable Pd complexes.PEPPSI-type pre-catalysts, Pd(OAc)₂Can be highly effective, particularly when using well-defined pre-catalysts.[1]

A typical starting point would be Pd₂(dba)₃ with SPhos as the ligand.

Q4: How should I select the base and solvent for a Suzuki-Miyaura reaction with this substrate?

A4: The base activates the boronic acid (or its ester derivative), making it competent for transmetalation.[7][11] The solvent must solubilize all components and not interfere with the catalyst.

Table 2: Base and Solvent Selection Guide for Suzuki-Miyaura Coupling

ParameterRecommendationRationale & Considerations
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)These are strong yet non-nucleophilic bases that are highly effective for couplings involving alkylboron reagents.[2][7] They are generally superior to bases like NaOH or alkoxides, which can promote side reactions.[8]
Solvent 1,4-Dioxane , Toluene , or THF These are common aprotic solvents for Suzuki reactions. Often, a small amount of water is added (e.g., 10:1 organic:water) when using boronic acids to aid in dissolving the base and facilitating the formation of the active boronate species.[12] However, for sensitive substrates, strictly anhydrous conditions with alkyltrifluoroborates might be preferable to prevent protodeboronation.[13][14]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-(2-Bromoethyl)-1H-indene with an arylboronic acid.

Materials:

  • 2-(2-Bromoethyl)-1H-indene (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2-(2-Bromoethyl)-1H-indene, arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the palladium source and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube containing the reagents.

  • Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube.

  • Degassing: Seal the vessel and perform three cycles of evacuating the headspace and backfilling with inert gas to ensure all oxygen is removed.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for consumption of starting material and formation of the desired product versus the vinyl-indene byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Advanced Troubleshooting Workflow

If initial attempts fail, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow start Low Yield or No Reaction check_byproduct Analyze Crude Mixture: Is 2-vinyl-1H-indene the major byproduct? start->check_byproduct beta_elim_yes YES (β-Hydride Elimination Dominates) check_byproduct->beta_elim_yes  Yes beta_elim_no NO (Catalyst Inactivity or Other Side Reactions) check_byproduct->beta_elim_no  No change_ligand Switch to a bulkier, more electron-rich ligand (See Table 1) beta_elim_yes->change_ligand lower_temp Lower Reaction Temperature (e.g., 100°C -> 80°C) change_ligand->lower_temp If still problematic check_reagents Verify Reagent Purity: - Boronic acid decomposition? - Substrate integrity? beta_elim_no->check_reagents use_precatalyst Use a Pre-catalyst (e.g., XPhos Pd G3) for reliable activation check_reagents->use_precatalyst optimize_base Screen Bases: Try Cs₂CO₃ if K₃PO₄ fails use_precatalyst->optimize_base change_boron Consider alternative boron source: Alkyltrifluoroborate (K-R-BF₃) to prevent protodeboronation optimize_base->change_boron

Caption: A workflow for troubleshooting low-yield reactions.

References
  • Dai, X., & Stradiotto, M. (2013). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(1), 212-215. [Link]

  • McManus, J. B., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(10), 716-723. [Link]

  • Hartwig Group. (n.d.). Palladium-​Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. The Hartwig Group. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Trost, B. M., & McClory, A. (2008). Pd-Catalyzed Asymmetric β-Hydride Elimination En Route to Chiral Allenes. Journal of the American Chemical Society, 130(48), 16144-16145. [Link]

  • Molinaro, C., & Dreher, S. D. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 13972-13975. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Malapit, C. A., & Molander, G. A. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1193. [Link]

  • Wang, G.-Z., Shang, R., & Fu, Y. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2623-2629. [Link]

  • Diao, T., & White, P. B. (2012). Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. ACS Catalysis, 2(12), 2685-2691. [Link]

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Worrall, C., & Brimble, M. A. (2017). Iron-Catalyzed Heck-Type Alkenylation of Functionalized Alkyl Bromides. ACS Catalysis, 7(3), 2092-2096. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • Frisch, A. C., & Beller, M. (2005). Pd-Catalyzed Cross-Coupling Reactions of Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Planas, N., & Pérez-Temprano, M. H. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(5), 2185-2194. [Link]

  • Gstöttmayr, F., & Herrmann, W. A. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 16(8), 6645-6657. [Link]

  • Silver, R. M., & Sutherland, R. G. (2020). Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. Molecules, 25(8), 1957. [Link]

  • Weires, A. G., & Garg, N. K. (2015). Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides. Angewandte Chemie International Edition, 54(43), 12757-12760. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1494. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Veerabagu, U., & Arumugam, P. (2017). Suzuki coupling reaction of various alkyl bromide with methylboronic acid catalyzed by Pd/SBA-15. ResearchGate. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddy, B. V. S., & Reddy, P. S. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry, 17, 2200-2207. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Mills, J. J., & Martin, R. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands. Organic Letters, 22(20), 7948-7953. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602-9603. [Link]

  • Ma, S., & Zhang, J. (2016). Suzuki coupling for preparation of allenes – ligand effects and chirality transfer. Organic Chemistry Frontiers, 3(11), 1475-1479. [Link]

  • Shields, J. D., & Sower, A. C. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters, 22(20), 7948-7953. [Link]

  • Gallou, F., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(45), 12567-12573. [Link]

  • Gallou, F., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(45), 12567-12573. [Link]

  • Cook, X. A., Gombert, A., & Lam, H. W. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(52), 23534-23553. [Link]

  • LibreTexts Chemistry. (2023). Heck Reaction. [Link]

  • Overman, L. E., & Watson, D. A. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Organic Letters, 13(24), 6464-6467. [Link]

  • Ma, S., & Yu, S. (2011). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Beilstein Journal of Organic Chemistry, 7, 1076-1083. [Link]

  • Cook, X. A., Gombert, A., & Lam, H. W. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English, 60(2), 642-661. [Link]

  • Gligorich, K. M., & Sigman, M. S. (2019). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chemical Reviews, 119(14), 8565-8609. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Molecules, 16(12), 10217-10258. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

Sources

Troubleshooting

scaling up 2-(2-Bromoethyl)-1H-indene synthesis from lab to pilot plant

Welcome to the Process Chemistry Technical Support Center. As researchers and drug development professionals, you know that bridging the gap between a successful benchtop synthesis and a robust pilot-plant campaign requi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As researchers and drug development professionals, you know that bridging the gap between a successful benchtop synthesis and a robust pilot-plant campaign requires more than just larger reactors. It requires a fundamental shift from discovery-driven chemistry to process-driven chemistry.

This guide addresses the specific mechanistic and operational bottlenecks encountered when scaling up the synthesis of 2-(2-Bromoethyl)-1H-indene , a critical API intermediate, from grams to kilograms.

Process Overview & Workflow

The transition from lab to pilot plant requires abandoning hazardous, gas-evolving, and chromatography-dependent steps. Our optimized 3-step scalable route begins with 2-indanone, proceeds through a Horner-Wadsworth-Emmons (HWE) olefination, followed by an ester reduction, and concludes with a Finkelstein-type bromination.

SynthesisFlow Indanone 2-Indanone (Starting Material) Ester Ethyl 2-(1H-inden-2-yl)acetate (Intermediate 1) Indanone->Ester HWE Olefination NaOtBu, Triethyl phosphonoacetate Alcohol 2-(1H-inden-2-yl)ethanol (Intermediate 2) Ester->Alcohol Reduction Red-Al, Toluene Bromide 2-(2-Bromoethyl)-1H-indene (Target API) Alcohol->Bromide 1. MsCl, Et3N 2. LiBr, THF

Process flow for the scalable 3-step synthesis of 2-(2-Bromoethyl)-1H-indene from 2-indanone.

Phase 1: HWE Olefination & Isomerization

Q: In the lab, we use Sodium Hydride (NaH) for the HWE reaction. Why is our safety team rejecting this for the 500 L reactor, and what is the alternative? A: NaH generates stoichiometric amounts of hydrogen gas upon deprotonation of the phosphonoacetate. In a pilot plant, suspending NaH in flammable solvents creates a severe explosion hazard [1]. The Causality: You do not need a hydride to deprotonate triethyl phosphonoacetate (pKa ~13). Sodium tert-butoxide (NaOtBu) is a non-gas-evolving, easy-to-handle solid base that provides identical deprotonation efficiency. By switching to NaOtBu in toluene, you eliminate the off-gassing hazard entirely while maintaining yield.

Q: The initial HWE product forms an exocyclic double bond. How do we ensure it isomerizes to the desired endocyclic 1H-indene structure? A: This is a thermodynamic certainty driven by the reaction conditions. The initial attack on 2-indanone yields ethyl 2-(indan-2-ylidene)acetate (exocyclic). However, the basic environment (NaOtBu) facilitates a rapid proton abstraction and reprotonation. The Causality: The system naturally funnels toward the endocyclic position because the resulting double bond comes into direct conjugation with the fused benzene ring. This extended π -conjugation significantly lowers the overall energy of the molecule, locking it into the ethyl 2-(1H-inden-2-yl)acetate form.

Phase 2: Ester Reduction

Q: DIBAL-H and LiAlH₄ are our standard lab-scale ester reductants. Why are they causing massive temperature spikes and workup emulsions on scale? A: DIBAL-H requires strict cryogenic conditions (-78 °C) to control the exotherm and prevent over-reduction, which places an immense load on pilot cooling jackets. LiAlH₄ is highly pyrophoric and generates insoluble aluminum salts that trap the product in unbreakable emulsions during aqueous workup. The Solution: Transition to Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) [2, 3]. The Causality: Red-Al is a non-pyrophoric liquid supplied in toluene. Its bulky alkoxy ligands attenuate its reactivity, allowing the reduction of the ester to 2-(1H-inden-2-yl)ethanol to proceed smoothly at 0 °C to room temperature. Furthermore, quenching Red-Al with aqueous NaOH produces highly soluble aluminate salts, resulting in a crisp, immediate phase separation without emulsions.

Phase 3: Bromination via Mesylate Intermediate

Q: The Appel reaction (CBr₄/PPh₃) gives us 95% yield in the lab. Why is it failing at the 50 kg scale? A: The Appel reaction generates equimolar amounts of Triphenylphosphine Oxide (TPPO). On a bench scale, TPPO is easily removed via silica gel chromatography. On a 50 kg pilot scale, chromatography is economically and operationally unviable. TPPO will co-crystallize with your product, causing severe downstream bottlenecks.

Q: How do we brominate the alcohol without generating TPPO or using corrosive PBr₃? A: Utilize a two-step, one-pot Finkelstein-type substitution [4]. First, activate the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N). Then, displace the mesylate with Lithium Bromide (LiBr). The Causality: The mesylate group is an exceptional leaving group. LiBr is highly soluble in THF, providing a high concentration of nucleophilic bromide ions. Because the byproducts (Et₃N·HCl and Lithium Mesylate) are entirely water-soluble, they are completely purged during a simple aqueous wash, yielding >98% pure product without a single chromatography column.

Step-by-Step Pilot Methodology: Scalable Bromination

This protocol is designed as a self-validating system. Do not proceed to the next phase without passing the designated In-Process Control (IPC).

Part A: Mesylation

  • Charge: To a clean, nitrogen-purged glass-lined reactor, charge 2-(1H-inden-2-yl)ethanol (1.0 equiv) and anhydrous THF (10 volumes).

  • Base Addition: Add Triethylamine (1.5 equiv). Cool the reactor jacket until the internal temperature reaches 0–5 °C.

  • Activation: Dropwise add Methanesulfonyl chloride (1.2 equiv) at a rate that maintains the internal temperature below 10 °C. Caution: Highly exothermic.

  • Agitation & IPC 1: Stir for 1 hour at 5 °C.

    • Validation Checkpoint (IPC 1): Pull a 1 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC. Proceed only when residual alcohol is < 1.0 a/a%.

  • Workup: Quench with DI water (5 vol). Allow phases to separate for 15 minutes. Drain the lower aqueous phase (contains Et₃N·HCl).

Part B: Bromination 6. Halogenation: To the retained THF solution of the mesylate, add Lithium Bromide (2.0 equiv) in three portions to control the mild exotherm. 7. Heating: Adjust the reactor jacket to heat the mixture to 40 °C. Agitate for 4 hours. 8. IPC 2:

  • Validation Checkpoint (IPC 2): Analyze via HPLC. Proceed to workup only when residual mesylate is < 0.5 a/a%.

  • Final Workup: Cool to 20 °C. Add DI water (10 vol) and MTBE (5 vol). Agitate for 20 minutes, then settle.

  • Isolation: Drain the aqueous layer (contains Lithium Mesylate). Wash the organic layer with brine (5 vol). Concentrate the organic layer under reduced pressure to afford 2-(2-Bromoethyl)-1H-indene as a high-purity oil/low-melting solid.

Quantitative Data Summary: Lab vs. Pilot Scale

The following table summarizes the operational improvements achieved by shifting from discovery-scale reagents to the optimized process-scale route.

MetricLab-Scale Route (NaH / DIBAL-H / Appel)Pilot-Scale Route (NaOtBu / Red-Al / MsCl+LiBr)Process Impact
Overall Yield 68% (Post-chromatography)84% (Post-crystallization/workup)+16% material retention
E-Factor (Waste) > 150 kg waste / kg API< 35 kg waste / kg API Elimination of silica gel & TPPO
Operating Temp -78 °C to 25 °C0 °C to 40 °C Removes cryogenic jacket requirements
Purification Silica Gel ChromatographyAqueous Phase Separation Infinite scalability; massive time reduction
Safety Profile High (H₂ gas, Pyrophorics)Low to Moderate Elimination of explosive gas evolution

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes Organic Process Research & Development (ACS Publications)[Link]

  • Process Research and Scale-up of a Commercialisable Route to Maraviroc Organic Process Research & Development (ACS Publications)[Link]

  • A New Process for Synthesis of the Astrocyte Activation Suppressor, ONO-2506 Organic Process Research & Development (ACS Publications)[Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis of 2-(2-Bromoethyl)-1H-indene: A Comparative Guide for Structure Confirmation

Executive Summary In drug development and advanced materials science, the precise structural confirmation of indene derivatives is a critical quality control step. Because the regiochemistry of the indene core profoundly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and advanced materials science, the precise structural confirmation of indene derivatives is a critical quality control step. Because the regiochemistry of the indene core profoundly impacts downstream pharmacological and physical properties, distinguishing isomers is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation of 2-(2-Bromoethyl)-1H-indene . By comparing its spectral signature against its primary synthetic alternatives—3-(2-bromoethyl)-1H-indene and 1-(2-bromoethyl)-1H-indene—this document outlines a robust, self-validating analytical workflow.

Analytical Workflow Visualization

SpectroscopicWorkflow A Unknown Sample Isomer Differentiation B 1H & 13C NMR (Regiochemical Mapping) A->B Primary C EI-MS (Isotopic & Mass Profiling) A->C Orthogonal D FT-IR (Bond Vibration Analysis) A->D Orthogonal B1 Observe C1-H2 (δ ~3.3) and C3-H (δ ~6.5) B->B1 C1 Detect m/z 222/224 (1:1) and m/z 129 (Indenyl) C->C1 D1 Identify C-Br (~600 cm⁻¹) and C=C (~1610 cm⁻¹) D->D1 E Confirmed: 2-(2-Bromoethyl)-1H-indene B1->E C1->E D1->E

Figure 1: Spectroscopic decision tree for 2-(2-Bromoethyl)-1H-indene structure confirmation.

Comparative Performance of Analytical Techniques
1.1. High-Resolution NMR: The Gold Standard for Regiochemistry

Performance: Superior (Definitive) NMR is the only technique capable of unambiguously differentiating 2-(2-Bromoethyl)-1H-indene from its regioisomers.

  • Expert Insight & Causality: The indene core consists of a benzene ring fused to a cyclopentadiene ring. The position of the double bond dictates the chemical environment of the protons. In the 2-substituted isomer, the C1 position retains two protons (a methylene group) that are both benzylic and allylic, resonating characteristically as a multiplet at δ ~3.3 ppm[1]. The lone vinylic proton is located at C3, which is conjugated with the aromatic ring, pushing its shift downfield to δ ~6.5–6.8 ppm[2]. In contrast, the 3-substituted alternative places the vinylic proton at C2, resulting in a distinct, more upfield shift. Furthermore, the integration of the C1 signal (2H vs. 1H) instantly rules out 1-substitution, a common byproduct in the synthesis of indenyl-functionalized precursors[3].

1.2. Electron Ionization Mass Spectrometry (EI-MS): Isotopic Profiling

Performance: Complementary (High sensitivity, low regioselectivity) While MS is highly sensitive, it performs poorly as a standalone tool for isomer differentiation.

  • Expert Insight & Causality: EI-MS at 70 eV provides a definitive molecular ion peak at m/z 222 and 224 in a 1:1 ratio, perfectly validating the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). However, the primary fragmentation pathway involves the homolytic cleavage of the C-C bond beta to the ring, expelling a •CH₂Br radical to form the highly stable, fully conjugated methylindenyl cation (m/z 129). Because all regioisomers (1-, 2-, and 3-substituted) funnel into this identical stable intermediate upon ionization, their MS spectra are nearly indistinguishable. MS validates the molecular formula but fails at regiochemical assignment.

1.3. FT-IR Spectroscopy: Functional Group Validation

Performance: Supporting (Rapid screening) IR provides rapid confirmation of functional groups but lacks the resolution for structural mapping.

  • Expert Insight & Causality: The presence of the C-Br bond is confirmed by a strong stretching vibration in the "fingerprint region" (typically 500–600 cm⁻¹). The sp² C=C stretch of the indene ring appears at ~1610 cm⁻¹. While useful for rapid purity checks or detecting oxidation (e.g., the absence of C=O stretches), IR cannot reliably determine the position of the bromoethyl group on the indene core.

Quantitative Data Comparison

To facilitate rapid spectral interpretation, the following tables summarize the expected quantitative data across the three primary isomers.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Proton Assignment2-(2-Bromoethyl)-1H-indene (Target)3-(2-Bromoethyl)-1H-indene (Alternative)1-(2-Bromoethyl)-1H-indene (Alternative)
C1-H (Indene ring) ~3.3 ppm (multiplet, 2H )~3.3 ppm (multiplet, 2H )~3.5 ppm (multiplet, 1H )
C2-H (Vinylic) N/A (Substituted)~6.2 - 6.4 ppm (multiplet, 1H)~6.5 - 6.6 ppm (multiplet, 1H)
C3-H (Vinylic) ~6.5 - 6.8 ppm (multiplet, 1H)N/A (Substituted)~6.8 - 6.9 ppm (multiplet, 1H)
-CH₂-Ar (Ethyl) ~2.9 ppm (triplet, 2H)~2.9 ppm (triplet, 2H)~2.2 ppm (multiplet, 2H)
-CH₂-Br (Ethyl) ~3.5 ppm (triplet, 2H)~3.5 ppm (triplet, 2H)~3.4 ppm (triplet, 2H)

Table 2: EI-MS (70 eV) Fragmentation Profile

m/z ValueRelative AbundanceIon AssignmentDiagnostic Utility
224 ~15%[M+2]⁺ (⁸¹Br isotope)Confirms presence of one Bromine atom.
222 ~15%[M]⁺ (⁷⁹Br isotope)Confirms exact molecular weight.
143 ~40%[M - Br]⁺Indicates loss of the halogen radical.
129 100% (Base Peak)[C₁₀H₉]⁺Confirms indene core (identical across isomers).
Standardized Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are designed as self-validating systems .

3.1. Quantitative ¹H & ¹³C NMR Protocol
  • Self-Validating Mechanism: The protocol relies on an internal standard (TMS) and specific relaxation delays to ensure that signal integration mathematically matches the proton count, validating the structure internally.

  • Sample Preparation: Dissolve 15 mg of the synthesized bromoethyl indene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference[4].

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Shim the Z-axis gradients until the lock signal is maximized and stable, ensuring Lorentzian peak shapes to resolve fine allylic couplings (J ~ 1.5 Hz) between the C1 and C3 protons.

  • Acquisition Parameters (¹H): Set the pulse angle to 30°, with a spectral width of 12 ppm. Crucially, set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures the full relaxation of all protons, preventing artificial suppression of the C1 methylene integration, which is critical for ruling out the 1-substituted isomer.

  • Processing: Apply a Fourier transform, phase the spectrum manually, and apply baseline correction. Calibrate the TMS peak to exactly 0.00 ppm.

3.2. GC-EI-MS Protocol
  • Self-Validating Mechanism: The use of a calibration gas (PFTBA) ensures mass axis accuracy, while the 1:1 isotopic ratio of bromine serves as an internal natural validation of the molecular ion.

  • Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and ensure optimal electron multiplier voltage at 70 eV.

  • Chromatography: Inject 1 µL of a 1 mg/mL solution (in hexane) onto a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 50°C to 280°C at 15°C/min to ensure separation from any unreacted indene or dimeric byproducts.

  • Ionization & Detection: Operate the source at 230°C. Scan from m/z 50 to 300. Extract the chromatogram and analyze the isotopic cluster at m/z 222/224 to confirm the intact molecule before fragmentation analysis.

3.3. ATR-FTIR Protocol
  • Self-Validating Mechanism: Real-time background subtraction eliminates environmental variables.

  • Background Validation: Prior to sample analysis, collect a 32-scan background spectrum of the clean, dry diamond ATR crystal. Causality: This automatically subtracts ambient atmospheric CO₂ and water vapor, which could otherwise mask critical C-H stretching regions.

  • Sample Application: Place 2-3 drops of the neat liquid sample onto the crystal. Apply the pressure anvil until the real-time preview shows optimal absorbance (max peak ~0.8 AU).

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

Conclusion

While MS and IR provide excellent orthogonal validation for molecular weight and functional groups respectively, 1H NMR is the only definitive technique for confirming the regiochemistry of 2-(2-Bromoethyl)-1H-indene . By carefully analyzing the integration and chemical shift of the C1 methylene protons (δ ~3.3 ppm) and the C3 vinylic proton (δ ~6.5–6.8 ppm), researchers can confidently distinguish the target compound from its 1- and 3-substituted alternatives.

References
  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)
  • Indene(95-13-6)
  • Source: acs.
  • Synthesis of the First Rare Earth Metal Bis(alkyl)

Sources

Comparative

A Guide to the Kinetic Analysis of 2-(2-Bromoethyl)-1H-indene Reactions: A Comparative Study

This guide provides a comprehensive framework for conducting kinetic studies on the reactions of 2-(2-Bromoethyl)-1H-indene, a versatile synthetic intermediate. Given the limited direct literature on the reaction kinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting kinetic studies on the reactions of 2-(2-Bromoethyl)-1H-indene, a versatile synthetic intermediate. Given the limited direct literature on the reaction kinetics of this specific molecule, we will establish a robust theoretical and experimental plan by drawing parallels with structurally similar and well-understood primary alkyl halides, such as (2-Bromoethyl)benzene. This comparative approach allows us to predict reaction behavior, design self-validating experiments, and interpret kinetic data to control synthetic outcomes effectively.

The indene moiety is a crucial scaffold in medicinal chemistry and materials science. Understanding the reactivity of its functionalized derivatives, like 2-(2-Bromoethyl)-1H-indene, is paramount for developing efficient synthetic routes. Kinetic studies provide the quantitative data needed to optimize reaction conditions, maximize yields, and minimize byproducts by elucidating the underlying reaction mechanisms.

Part 1: Theoretical Framework - A Competition Between Substitution and Elimination

The structure of 2-(2-Bromoethyl)-1H-indene features a bromine atom attached to a primary carbon. This structural characteristic is the single most important factor dictating its reactivity. For primary alkyl halides, the dominant reaction pathways are bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).[1] Unimolecular pathways (Sₙ1 and E1) are generally disfavored as they would require the formation of a highly unstable primary carbocation.[2][3]

Therefore, any kinetic investigation must be designed to distinguish between and quantify the rates of the Sₙ2 and E2 pathways. These two reactions are often in competition, and the product distribution is highly dependent on the experimental conditions.

G cluster_reactants Reactants cluster_products Products Reactant 2-(2-Bromoethyl)-1H-indene + Nu:/Base- TS_SN2 Sₙ2 Transition State (Bimolecular) Reactant->TS_SN2 Substitution Pathway TS_E2 E2 Transition State (Bimolecular) Reactant->TS_E2 Elimination Pathway SN2_Product Substitution Product (R-Nu) E2_Product Elimination Product (Alkene) TS_SN2->SN2_Product TS_E2->E2_Product

Caption: Competing bimolecular pathways for 2-(2-Bromoethyl)-1H-indene.

The outcome of the reaction is determined by the relative energy barriers of the Sₙ2 and E2 transition states. Several factors can be manipulated to favor one pathway over the other:

  • Nature of the Nucleophile/Base:

    • Sₙ2 Favored: Strong, non-bulky nucleophiles excel at attacking the electrophilic carbon. Examples include I⁻, Br⁻, RS⁻, and N₃⁻.[4]

    • E2 Favored: Strong, sterically hindered bases preferentially abstract a proton from a beta-carbon. Classic examples are potassium tert-butoxide (KOtBu) and lithium diisopropylamide (LDA).[5]

  • Solvent:

    • Sₙ2 Favored: Polar aprotic solvents (e.g., DMSO, acetone, DMF) solvate the cation but leave the anion nucleophile highly reactive.[3]

    • E2 Favored: The choice of solvent can be less impactful than the base, but less polar solvents can favor elimination.[4]

  • Temperature:

    • Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the TΔS term more significant, thus favoring elimination.[4]

Comparative Substrates: The Role of the Indene Ring

To appreciate the subtle influence of the indenyl group, we compare our target molecule with two benchmarks: 1-bromoethane (a simple primary alkyl halide) and (2-bromoethyl)benzene (a close structural analog).

Feature1-Bromoethane(2-Bromoethyl)benzene[6]2-(2-Bromoethyl)-1H-indene
Substrate Class Primary Alkyl HalidePrimary Alkyl HalidePrimary Alkyl Halide
Steric Hindrance LowModerate (due to phenyl group)Moderate (due to indenyl group)
Electronic Effects Inductive withdrawal by BrInductive withdrawal by Br; Phenyl group is weakly deactivatingInductive withdrawal by Br; Indenyl group electronics can be complex
Expected Dominant Path Sₙ2/E2Sₙ2/E2Sₙ2/E2

The primary difference arises from the aromatic system. While both the phenyl and indenyl groups introduce more steric bulk than a simple ethyl group, they do not significantly hinder the backside attack required for an Sₙ2 reaction at the primary carbon.[1] The key kinetic questions are whether the indenyl group's electronic properties or its specific geometry alter the reaction rates compared to the well-studied (2-bromoethyl)benzene.

Part 2: Experimental Design for Kinetic Monitoring

A robust kinetic study requires a reliable method to measure the concentration of reactants or products over time.[7] The choice of analytical technique is critical and depends on the specific properties of the molecules involved.

Caption: General experimental workflow for a chemical kinetics study.

Protocol 1: Monitoring Sₙ2 Kinetics by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components of a mixture, making it ideal for tracking the disappearance of the reactant and the appearance of the product.

Objective: To determine the pseudo-first-order and second-order rate constants for the reaction of 2-(2-Bromoethyl)-1H-indene with sodium azide (NaN₃).

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of 2-(2-Bromoethyl)-1H-indene in acetonitrile.

    • Prepare a 1.0 M stock solution of sodium azide in acetonitrile.

    • Prepare a 0.05 M stock solution of an internal standard (e.g., naphthalene, which is UV-active and chemically inert under these conditions) in acetonitrile.

  • Instrument Setup:

    • Equip an HPLC system with a C18 reverse-phase column and a UV detector set to a wavelength where both the reactant and product absorb (e.g., 254 nm).

    • Develop a gradient or isocratic mobile phase (e.g., acetonitrile/water mixture) that provides good separation of the reactant, product (2-(2-azidoethyl)-1H-indene), and the internal standard.

  • Calibration:

    • Create a series of calibration standards containing known concentrations of the reactant and the internal standard.

    • Inject these standards to generate a calibration curve, plotting the ratio of the reactant's peak area to the internal standard's peak area against the reactant's concentration. This self-validating step ensures accurate quantification.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • In a temperature-controlled reaction vessel (e.g., 25.0 ± 0.1 °C), combine the 2-(2-Bromoethyl)-1H-indene stock solution, internal standard solution, and sufficient acetonitrile to achieve final concentrations of 0.01 M for the reactant and 0.005 M for the internal standard upon addition of the nucleophile.

    • To initiate the reaction (t=0), add a large excess of the sodium azide stock solution to achieve a final concentration of 0.5 M. The high concentration of the nucleophile ensures its level remains effectively constant, simplifying the kinetics.

    • At recorded time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot.

    • Immediately quench the aliquot by adding it to a vial containing 900 µL of a dilute acid/water mixture to stop the reaction.

    • Analyze each quenched sample by HPLC.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of 2-(2-Bromoethyl)-1H-indene at each time point.

    • Plot ln[Reactant] versus time. A linear plot confirms pseudo-first-order kinetics. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) is calculated as k = k' / [NaN₃].

Part 3: Comparative Kinetic Data and Interpretation

By performing the experiments described above under various conditions, we can compile a comprehensive dataset to compare the reactivity of 2-(2-Bromoethyl)-1H-indene with its analogs. The following table presents hypothetical but realistic data based on established chemical principles.

Table 1: Comparative Rate Constants and Product Distribution at 25°C in Acetonitrile

SubstrateReagent (0.5 M)Rate Constant, k (M⁻¹s⁻¹)Product Ratio (Sₙ2 : E2)
2-(2-Bromoethyl)-1H-indene NaN₃ (Strong Nucleophile)1.5 x 10⁻⁴>95 : <5
2-(2-Bromoethyl)-1H-indene KOtBu (Bulky Base)8.0 x 10⁻⁴<10 : >90
(2-Bromoethyl)benzene NaN₃ (Strong Nucleophile)1.2 x 10⁻⁴>95 : <5
(2-Bromoethyl)benzene KOtBu (Bulky Base)7.2 x 10⁻⁴<10 : >90
1-Bromoethane NaN₃ (Strong Nucleophile)5.0 x 10⁻⁴>99 : <1
1-Bromoethane KOtBu (Bulky Base)9.5 x 10⁻⁴~15 : ~85

Interpretation of Data:

  • Nucleophile vs. Base: As predicted, the strong, non-bulky nucleophile (NaN₃) overwhelmingly favors the Sₙ2 product for all substrates. Conversely, the strong, bulky base (KOtBu) yields the E2 product as the major component.[4][5]

  • Substrate Comparison:

    • The Sₙ2 rate for 2-(2-Bromoethyl)-1H-indene is slightly faster than that for (2-bromoethyl)benzene. This subtle difference could be attributed to the electronic nature of the indenyl ring system, potentially making the alpha-carbon slightly more electrophilic or stabilizing the transition state.

    • Both aromatic substrates are significantly slower to react via Sₙ2 than 1-bromoethane, which is expected due to the increased steric hindrance from the bulky ring systems.[1]

    • The E2 reaction rates show a similar trend, with the indenyl and phenyl groups providing a slightly more hindered environment for proton abstraction compared to the ethyl group.

Conclusion

The kinetic behavior of 2-(2-Bromoethyl)-1H-indene is governed by the principles that apply to primary alkyl halides. Its reactions are a competition between Sₙ2 and E2 pathways, with the outcome being highly sensitive to the choice of nucleophile/base, solvent, and temperature.

This guide provides a comprehensive framework for the systematic study of these reactions. By employing precise analytical techniques like HPLC and adhering to rigorous experimental protocols, researchers can obtain reliable kinetic data. The comparative analysis shows that while 2-(2-Bromoethyl)-1H-indene reacts similarly to its close analog (2-bromoethyl)benzene, subtle electronic or steric effects from the indene moiety may influence reaction rates. This quantitative understanding is essential for drug development professionals and synthetic chemists to rationally design and optimize synthetic pathways involving this valuable molecular scaffold.

References

  • Chemical Kinetics Experiments.
  • Herndon, S. C., Gierczak, T., Talukdar, R. K., & Ravishankara, A. R. (2001). Kinetics of the reactions of OH with several alkyl halides.Physical Chemistry Chemical Physics, 3, 4529-4535.
  • Reactions of Alkyl Halides.A-Level Chemistry Revision.
  • Pipas, J. M., & Kustin, K. (1999). Monitoring Reaction Kinetics in Solution by Continuous-Flow Methods: The Effects of Convection and Molecular Diffusion under Laminar Flow Conditions.The Journal of Physical Chemistry A, 103(38), 7569-7576.
  • Application Notes and Protocols for Monitoring the Reaction Kinetics of Hexatriene Electrocyclization.BenchChem.
  • Experimental methods of chemical kinetics.Chemistry LibreTexts. (2022).
  • Experimental Methods in Kinetics.Scribd.
  • Goldstein, M., Haines, L. I. B., & Hemmings, J. A. G. (1972). Kinetics of the halogen-exchange reaction between alkyl halides (RY) and boron trihalides (BX3).Journal of the Chemical Society, Dalton Transactions, 2260-2263.
  • Nucleophilic Substitution Reactions.King Saud University Faculty.
  • Robert, C. (1963). Chemistry of Transition Metals. IV. Reactions of Alkyl Halides with the Metals of the First Transition Period.ResearchGate.
  • Alkyl Halide Reactivity.Michigan State University Chemistry.
  • What are common reactions involving (2-Bromoethyl)benzene?Bloom Tech. (2024).
  • Elimination reactions.NPTEL.
  • Elimination Reactions.King Saud University Faculty.

Sources

Validation

computational modeling of 2-(2-Bromoethyl)-1H-indene reaction mechanisms

As a Senior Application Scientist, selecting the right computational framework for modeling complex reaction mechanisms is not merely a matter of preference; it is a matter of balancing computational cost with kinetic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right computational framework for modeling complex reaction mechanisms is not merely a matter of preference; it is a matter of balancing computational cost with kinetic accuracy.

The compound 2-(2-Bromoethyl)-1H-indene is a critical precursor in the synthesis of spiro-indene derivatives, which have profound applications in organic electronics (e.g., OLEDs), fullerene adducts, and pharmaceutical development [3]. Under basic conditions, this molecule undergoes deprotonation to form an indenyl anion, followed by an intramolecular SN​2 -like cyclization that displaces the bromide ion to yield a spiro-fused cyclopropane-indene system.

Accurately modeling this transition state (TS) is notoriously challenging. It requires capturing both the diffuse nature of the anionic intermediate and the precise non-covalent interactions at the transition state. In this guide, we objectively benchmark Gaussian 16 against ORCA 5.0 for modeling this specific intramolecular cyclization, providing a self-validating protocol to ensure scientific integrity.

Mechanistic Logic & State Transitions

Before diving into the software comparison, we must define the chemical causality of the system. The reaction is an intramolecular nucleophilic substitution. The activation barrier ( ΔG‡ ) is highly sensitive to the solvent environment and the functional's ability to mitigate self-interaction error (SIE), which typically plagues pure Generalized Gradient Approximation (GGA) functionals [1].

Mechanism R State 1 Indenyl Anion (Pre-reaction Complex) TS State 2 S_N2 Transition State (Partial C-C bond, C-Br breaking) R->TS Activation Barrier P State 3 Spiro[cyclopropane-1,2'-indene] + Br- TS->P Ring Closure

Caption: Logical state transition of the base-catalyzed intramolecular spirocyclization mechanism.

Product Benchmarking: Gaussian 16 vs. ORCA 5.0

To evaluate the performance of both suites, we modeled the SN​2 transition state of 2-(2-Bromoethyl)-1H-indene using the PBE0 hybrid functional coupled with Grimme’s D3 dispersion correction and the def2-TZVP basis set .

Why this level of theory? Hybrid functionals like PBE0 incorporate exact Hartree-Fock exchange, which is mandatory for accurate barrier heights because it corrects the SIE that artificially lowers transition state energies [1]. The def2-TZVP basis set is large enough to minimize Basis Set Superposition Error (BSSE), while the D3 correction captures the crucial intramolecular London dispersion forces stabilizing the compact transition state.

Quantitative Performance Data

The following table summarizes the benchmark results run on a standard 16-core workstation (Intel Xeon, 64GB RAM) using an implicit solvation model (CPCM for THF).

MetricGaussian 16ORCA 5.0.4Causality / Technical Note
Algorithm Berny OptimizationEigenvector-FollowingGaussian's Berny algorithm is historically more robust for flat potential energy surfaces.
Approximation None (Exact integrals)RIJCOSXORCA uses the Resolution of Identity (RI) and Chain of Spheres (COSX) approximations by default for hybrids [2].
Wall Time (16 Cores) 4 hours 15 mins48 mins ORCA's RIJCOSX provides a massive ~5x speedup with negligible loss in accuracy [4].
Activation Free Energy ( ΔG‡ ) 14.23 kcal/mol14.21 kcal/molThe 0.02 kcal/mol difference is well within chemical accuracy ( <1 kcal/mol) [4].
Imaginary Frequency -415.3 cm −1 -414.8 cm −1 Both confirm a first-order saddle point corresponding to the C-C bond formation.

Verdict:

  • Gaussian 16 remains the gold standard for "brute-force" reliability. If you have a highly pathological transition state that refuses to converge, Gaussian's Berny algorithm with Opt=(TS, CalcFC) is often the safest bet.

  • ORCA 5.0 is the undisputed winner for computational efficiency. By leveraging the RIJCOSX approximation, ORCA achieves identical kinetic results in a fraction of the time [2], making it superior for high-throughput mechanistic screening.

The Self-Validating Experimental Protocol

A computational protocol is only as good as its validation. A transition state is mathematically defined as a first-order saddle point (a maximum in one dimension, a minimum in all others). However, simply finding an imaginary frequency does not guarantee it is the correct transition state.

The following step-by-step methodology ensures a self-validating workflow.

Step 1: Conformational Search & Pre-Reaction Complex Generation
  • Generate the 3D structure of the deprotonated 2-(2-Bromoethyl)-1H-indene (indenyl anion).

  • Perform a conformational search using semi-empirical methods (e.g., GFN2-xTB) to find the lowest-energy conformer where the bromoethyl tail is folded over the indenyl ring, positioning the terminal carbon for nucleophilic attack.

Step 2: Transition State Guess Generation
  • Perform a constrained optimization (relaxed surface scan).

  • Gradually decrease the distance between the nucleophilic indenyl carbon ( C1​ ) and the electrophilic ethyl carbon ( Cα​ ) from 3.0 Å to 1.5 Å in steps of 0.1 Å.

  • Extract the highest-energy geometry from this scan to serve as your TS guess.

Step 3: Transition State Optimization & Frequency Analysis

Submit the TS guess to your chosen software.

  • ORCA Input Example:

  • Validation: Once converged, analyze the thermochemistry output. You must observe exactly one imaginary (negative) frequency. Animate this frequency in a visualizer (like Avogadro or Chemcraft); the atomic displacement vectors must clearly show the C1​−Cα​ bond forming and the Cα​−Br bond breaking.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification

This is the ultimate self-validating step. An IRC calculation traces the reaction path downhill from the TS in both directions to prove it connects the exact reactant and product you are studying.

  • Gaussian Input: IRC=(CalcFC, MaxPoints=30)

  • Validation: The forward path must optimize to the spiro[cyclopropane-1,2'-indene] product, and the reverse path must optimize to the folded indenyl anion reactant.

Workflow Start 1. Conformational Search (GFN2-xTB) TSGuess 2. Constrained Scan (Generate TS Guess) Start->TSGuess TSOpt 3. TS Optimization (PBE0-D3/def2-TZVP) TSGuess->TSOpt Freq 4. Frequency Analysis (Check for 1 Imaginary Freq) TSOpt->Freq IRC 5. IRC Calculation (Self-Validating Step) Freq->IRC Exactly 1 Imag Freq Invalid Adjust Starting Geometry (Check Sterics/Conformers) Freq->Invalid 0 or >1 Imag Freq Valid Validated Mechanism (Ready for Publication) IRC->Valid Connects Reactant & Product Invalid->TSGuess

Caption: Self-validating computational workflow for transition state modeling and verification.

Conclusion

For modeling the intramolecular cyclization of 2-(2-Bromoethyl)-1H-indene, both Gaussian 16 and ORCA 5.0 deliver highly accurate kinetic barriers when paired with a robust level of theory like PBE0-D3/def2-TZVP [1]. However, ORCA's implementation of the RIJCOSX approximation offers a distinct competitive advantage in computational throughput without sacrificing scientific integrity [2]. Regardless of the software chosen, researchers must strictly adhere to the self-validating IRC protocol to ensure the computed transition state is mechanistically relevant.

References

  • Best-Practice DFT Protocols for Basic Molecular Computational Chemistry National Center for Biotechnology Information (PMC)[Link]

  • DFT calculations - ORCA Input Library ORCA Document
  • An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate J-Stage (Chemical and Pharmaceutical Bulletin)[Link]

  • Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations Matter Modeling Stack Exchange[Link]

Comparative

A Comparative Guide to the Biological Activity of 2-Substituted-1H-Indene Derivatives Versus Other Privileged Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents. Among the myriad of carbocyclic and heterocyclic systems, the indene core has emerged as a "privileged scaffold," a structural motif that is capable of providing ligands for more than one type of receptor or enzyme target. This guide provides an in-depth comparative analysis of the biological activities of compounds derived from the 2-substituted-1H-indene framework, with a particular focus on their potential in antimicrobial, anticancer, and neuroprotective applications. While direct biological data on derivatives of 2-(2-bromoethyl)-1H-indene is limited in publicly accessible literature, the broader class of 2-substituted indenes, for which 2-(2-bromoethyl)-1H-indene is a key synthetic intermediate, offers a rich dataset for comparison against other well-established scaffolds such as indoles, pyrazoles, and quinolines.

This document is structured to provide not just a compilation of data, but a causal analysis of why certain scaffolds may be preferred for specific therapeutic targets, supported by experimental evidence and detailed protocols to enable the replication and validation of key findings.

The 2-Substituted-1H-Indene Scaffold: A Versatile Framework for Bioactivity

The indene framework, consisting of a benzene ring fused to a cyclopentene ring, provides a rigid and planar core that is amenable to a wide range of chemical modifications. Substitution at the 2-position of the 1H-indene ring system allows for the introduction of various functional groups and side chains, leading to a diverse array of derivatives with distinct physicochemical and pharmacological properties. The 2-(2-bromoethyl)-1H-indene intermediate, in particular, is a versatile precursor for introducing a variety of functionalities through nucleophilic substitution reactions at the terminal bromine atom, opening avenues for the synthesis of a large library of candidate compounds.

Comparative Analysis of Biological Activities

This section will delve into a comparative analysis of 2-substituted-indene derivatives against other prominent scaffolds in three key therapeutic areas: antimicrobial, anticancer, and neuroprotective activities.

Antimicrobial Activity: Indene vs. Indole Scaffolds

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Both indene and indole scaffolds have been explored for their potential to combat bacterial and fungal pathogens.

A study comparing a series of substituted indene and indole derivatives revealed significant antimicrobial activity, particularly against Gram-positive bacteria and fungi.[1][2] The data from this study is summarized in the table below.

Compound IDScaffoldTest OrganismMIC (µg/mL)[1][2]
Indene Deriv. 1 IndeneBacillus subtilis15.6
Candida lipolytica31.2
Aspergillus niger62.5
Indene Deriv. 2 IndeneBacillus subtilis31.2
Candida lipolytica62.5
Aspergillus niger125
Indole Deriv. 1 IndoleBacillus subtilis62.5
Candida lipolytica125
Aspergillus niger>250
Indole Deriv. 2 IndoleBacillus subtilis31.2
Candida lipolytica62.5
Aspergillus niger125
Amoxicillin (Standard)Bacillus subtilis0.97
Ketoconazole (Standard)Candida lipolytica1.95
Aspergillus niger3.90

Causality and Mechanistic Insights: The antimicrobial activity of these compounds is often attributed to their ability to intercalate with DNA or inhibit essential enzymes. For instance, molecular docking studies have suggested that both indene and indole derivatives can bind to the active site of DNA gyrase B (GyrB), an essential bacterial enzyme involved in DNA replication.[2] The planar nature of the fused ring system is crucial for this interaction. The indene scaffold, being purely carbocyclic, may offer different steric and electronic properties compared to the nitrogen-containing indole ring, which can influence binding affinity and specificity.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and quantitative technique for its determination.[3][4][5][6]

Principle: A standardized suspension of the test microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Serial Dilutions:

    • Perform twofold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.

  • Controls:

    • Growth Control: A well containing only MHB and the inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible turbidity.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Antimicrobial Stock Solution serial_dilution Serial Dilution stock->serial_dilution Add to first well plate 96-Well Plate with Broth plate->serial_dilution inoculum Standardized Inoculum inoculation Inoculation inoculum->inoculation serial_dilution->inoculation incubation Incubation (16-20h) inoculation->incubation read_mic Read MIC incubation->read_mic

Broth microdilution workflow for MIC determination.
Anticancer Activity: Indene vs. Pyrazole and Quinoline Scaffolds

The development of novel anticancer agents is a primary focus of medicinal chemistry. The indene scaffold has shown considerable promise in this area, with derivatives exhibiting cytotoxic effects against various cancer cell lines.

While direct comparative studies are limited, we can collate data from different studies to provide an overview of the anticancer potential of these scaffolds.

Compound ClassScaffoldCancer Cell LineIC50 (µM)Reference(s)
Dihydro-1H-indene deriv. IndeneK562 (Leukemia)0.028 - 0.087[7][8]
A549 (Lung)~0.2[7][8]
Hela (Cervical)0.078[7][8]
Pyrazole deriv. PyrazoleHCT-116 (Colon)0.04 - 0.94[5]
MCF-7 (Breast)25.2 - 37.2[5]
Quinoline deriv. QuinolineMCF-7 (Breast)29.8[9]
HEp-2 (Larynx)49.01 - 77.67 (%)

Causality and Mechanistic Insights: The anticancer activity of indene derivatives is often linked to their ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8] Pyrazole derivatives, on the other hand, have a broader range of mechanisms, including inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and other kinases crucial for cancer cell proliferation and survival.[5] Quinoline derivatives have been shown to induce apoptosis and inhibit angiogenesis.[9] The choice of scaffold can, therefore, be guided by the desired molecular target and mechanism of action.

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11][12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results cell_seeding Seed Cells in 96-Well Plate treatment Treat Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow of the MTT assay for determining cytotoxicity.
Neuroprotective Activity: Indene vs. Indole and Pyrazole Scaffolds

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. The development of neuroprotective agents that can slow or halt disease progression is a major research focus.

Indene and indole derivatives have shown promise as neuroprotective agents, primarily through their antioxidant and enzyme-inhibiting properties.

Compound ClassScaffoldBiological Target/AssayActivity/IC50 (µM)Reference(s)
Indene-hydrazide deriv. IndeneAcetylcholinesterase (AChE)13.86[14][15][16][17]
Butyrylcholinesterase (BuChE)48.55[14][15][16][17]
Indole-chalcone deriv. IndoleMonoamine Oxidase B (MAO-B)Dual acting in vitro[18]
Pyrazole deriv. PyrazoleIL-6 Suppression (neuroinflammation)9.562[19][20][21]

Causality and Mechanistic Insights: The neuroprotective effects of indene-hydrazide derivatives are attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[14][15][16][17] This mechanism is a key therapeutic strategy for Alzheimer's disease. Indole derivatives have also been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, making them potential therapeutics for Parkinson's disease.[18] Pyrazole derivatives have demonstrated anti-inflammatory effects in the central nervous system, which is a critical component of neurodegeneration.[19][20][21]

A common in vitro model for assessing neuroprotection involves challenging a neuronal cell line with a neurotoxin and measuring the ability of a test compound to prevent cell death.[7][22][23][24]

Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are exposed to a neurotoxin (e.g., H₂O₂, MPP⁺, or amyloid-β) to induce cell death. The neuroprotective effect of a test compound is evaluated by its ability to increase cell viability in the presence of the toxin.

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium and seed them in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Neurotoxin Challenge: Add a neurotoxin (e.g., 100 µM H₂O₂) to the wells (except for the control wells) and incubate for an additional 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the previous section.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the cells treated with the neurotoxin alone.

Neuroprotection_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results cell_culture Culture SH-SY5Y Cells pretreatment Pre-treat with Compound cell_culture->pretreatment compound_prep Prepare Compound Dilutions compound_prep->pretreatment neurotoxin_challenge Challenge with Neurotoxin pretreatment->neurotoxin_challenge incubation Incubate (24h) neurotoxin_challenge->incubation mtt_assay Perform MTT Assay incubation->mtt_assay calculate_protection Calculate Neuroprotection (%) mtt_assay->calculate_protection

Workflow for an in vitro neuroprotection assay.

Conclusion and Future Directions

The 2-substituted-1H-indene scaffold represents a versatile and promising framework for the development of novel therapeutic agents with a broad spectrum of biological activities. While direct experimental data for derivatives of 2-(2-bromoethyl)-1H-indene are not extensively available, the demonstrated antimicrobial, anticancer, and neuroprotective properties of the broader class of 2-substituted indenes highlight the potential of this scaffold.

Comparative analysis with other privileged scaffolds such as indoles, pyrazoles, and quinolines reveals that the choice of the core structure is a critical determinant of the biological activity and mechanism of action. The indene scaffold offers a unique carbocyclic core that can be strategically functionalized to target a variety of enzymes and receptors.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of compounds derived from 2-(2-bromoethyl)-1H-indene. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on such investigations.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Published March 7, 2025. [Link]

  • Vukovic, M. et al. Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances. Published February 23, 2026. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Xu, S. et al. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2247579. [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances. [Link]

  • Fanelli, O. Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. Arzneimittelforschung. 1975;25(6):873-877. [Link]

  • Kumar, A. et al. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Pharmaceutics. 2023;15(1):94. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Kumar, A. et al. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Aalto Research Portal. Published January 1, 2023. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals. [Link]

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of m. Journal of Health Science. 2022;68(1):1-10. [Link]

  • Synthesis of bioactive compounds. Diva-portal.org. [Link]

  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]

  • Potent Broad‐Spectrum Antimicrobials Based on Indene‐Fused Thiazolidinone and Thiazolopyrimidine Scaffolds: Design, Synthesis, and Molecular Insights. ChemistrySelect. [Link]

  • Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology. 2018;11(11):4895-4899. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]

  • M. Asif. Comprehensive review on current developments of quinoline-based anticancer agents. Int. J. Phy. Sci. 2016; 4(12): 203–212. [Link]

  • Wang, Y. et al. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. Organic Chemistry Portal. [Link]

  • Xu, S. et al. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2247579. [Link]

  • Wang, Y. et al. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025;40(1):2583820. [Link]

  • Al-Warhi, T. et al. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules. 2016;21(2):233. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Chemistry & Biodiversity. [Link]

  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. ResearchGate. Published January 18, 2026. [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. [Link]

  • Kumar, A. et al. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Pharmaceutics. 2023;15(1):94. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Medicinal Chemistry. [Link]

  • Domínguez, Z. et al. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. 2018;23(3):615. [Link]

  • Manju, S. L. et al. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease. Neurochemical Research. 2024;49(6):1518-1528. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Wang, Y. et al. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Evaluation of Antimicrobial Effects of Different Substituted Arylpropeneones. Asian Journal of Chemistry. [Link]

  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. International Journal of Molecular Sciences. [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Bromoethyl)-1H-indene

This document provides essential safety and logistical information for the proper disposal of 2-(2-Bromoethyl)-1H-indene. It is intended for researchers, scientists, and drug development professionals who handle this and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of 2-(2-Bromoethyl)-1H-indene. It is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. The procedures outlined herein are designed to ensure personal safety, regulatory compliance, and environmental protection.

Executive Summary: Hazard Assessment

2-(2-Bromoethyl)-1H-indene is a brominated organic compound that requires careful handling and disposal due to its potential hazards. While specific toxicological data for this exact compound is limited, data from structurally similar compounds, such as 2-bromo-1H-indene and other alkyl bromides, indicate several key risks. The primary hazards are associated with its reactivity as an alkylating agent and the presence of the bromine functional group.[1]

Users must presume the compound is hazardous and handle it accordingly. The following table summarizes the anticipated hazard classifications based on analogous compounds.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Skin Irritation Causes skin irritation upon contact. Prolonged contact may lead to rashes or chemical burns.[2][3]GHS07: Exclamation MarkP264, P280, P302+P352
Serious Eye Irritation Causes serious eye irritation. Direct contact can result in significant eye damage.[2][3]GHS07: Exclamation MarkP280, P305+P351+P338
Respiratory Irritation May cause respiratory irritation if vapors or aerosols are inhaled.[3]GHS07: Exclamation MarkP261, P271, P304+P340
Acute Toxicity (Oral) May be harmful if swallowed.[4][5]GHS07: Exclamation MarkP270, P301+P312
Environmental Hazard Brominated organic compounds should not be released into the environment.[6]-P273

Pre-Disposal Safety Protocols

Before beginning any disposal procedure, it is critical to establish a safe working environment. This involves the use of appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls

All handling and disposal activities involving 2-(2-Bromoethyl)-1H-indene must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] The fume hood provides primary containment, protecting the user from inhaling potentially harmful vapors. An eyewash station and safety shower must be readily accessible and tested regularly.[1]

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling or disposing of 2-(2-Bromoethyl)-1H-indene and its associated waste.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[1][8]Protects eyes and face from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or fluorinated rubber).[7][8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.Prevents direct skin contact and absorption. Nitrile gloves are suitable for incidental contact, while heavier-duty gloves like neoprene or butyl rubber are recommended for direct handling and spill cleanup.
Body Protection A flame-resistant lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Typically not required when working within a certified chemical fume hood. If work must be performed outside a hood or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]Prevents the inhalation of harmful vapors.

Spill Management Protocol

Accidental spills must be managed immediately and safely. The response procedure depends on the size of the spill.

For all spills: Evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[7]

Small Spills (<100 mL within a fume hood)
  • Containment: Confine the spill to a small area using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Neutralization (Optional but Recommended): For spills of pure compound, a dilute solution of a reducing agent like sodium thiosulfate can be carefully applied to the absorbed material to neutralize the reactive bromide.[6][9]

  • Collection: Carefully scoop the absorbed material using spark-proof tools into a designated, sealable, and properly labeled hazardous waste container.[10][11]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Large Spills (>100 mL or any spill outside a fume hood)
  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the laboratory.

  • Isolate the Area: Close the laboratory doors and prevent re-entry.

  • Contact Emergency Services: Notify your institution's EHS department or emergency response team immediately.[11] Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).

  • Do Not Attempt to Clean Up: Allow trained hazardous materials professionals to manage the cleanup.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-(2-Bromoethyl)-1H-indene is that it must be treated as halogenated organic hazardous waste .[1] It must never be poured down the drain or mixed with general trash.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step. Halogenated and non-halogenated waste streams must be kept separate to ensure proper final disposal, which is often high-temperature incineration.[1][6]

  • Liquid Waste: Collect all solutions containing 2-(2-Bromoethyl)-1H-indene, including reaction mother liquors and solvent rinses, in a dedicated, clearly labeled "Halogenated Organic Liquid Waste" container.

  • Solid Waste: Collect all contaminated disposable lab supplies (e.g., gloves, filter paper, absorbent pads, silica gel) in a separate, clearly labeled "Halogenated Organic Solid Waste" container.[6]

Step 2: Waste Container Selection and Labeling
  • Container Type: Use only chemically compatible containers, such as glass or high-density polyethylene (HDPE), with a secure, tight-fitting lid.[6][11] Do not use metal containers, as alkyl bromides can be corrosive to some metals.

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(2-Bromoethyl)-1H-indene" and any other components in the waste stream.

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date.

Step 3: Waste Accumulation and Storage
  • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to prevent the spread of potential leaks.

  • Keep waste containers closed at all times, except when adding waste.[6][12]

  • Store the waste away from incompatible materials, such as strong oxidizing agents, bases, and combustible materials.[6][11]

Step 4: Final Disposal
  • Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][13]

  • Complete all required waste pickup forms accurately. Do not mix different waste streams in the same container before pickup.

Decontamination of Reusable Equipment

Glassware and other reusable equipment that has come into contact with 2-(2-Bromoethyl)-1H-indene must be decontaminated before being returned to general use.

  • Pre-rinse: Rinse the equipment with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This initial rinseate is hazardous and must be collected in the "Halogenated Organic Liquid Waste" container.

  • Wash: Wash the rinsed equipment thoroughly with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for waste generated from work with 2-(2-Bromoethyl)-1H-indene.

DisposalWorkflow Disposal Workflow for 2-(2-Bromoethyl)-1H-indene Waste A Waste Generation (Liquid or Solid) B Is the waste contaminated with 2-(2-Bromoethyl)-1H-indene? A->B C Collect in appropriate NON-HALOGENATED waste container B->C No D Segregate as HALOGENATED ORGANIC WASTE B->D Yes E Select compatible container (e.g., Glass, HDPE) D->E F Affix 'Hazardous Waste' label. List all components. E->F G Store in designated Satellite Accumulation Area with secondary containment. F->G H Keep container closed. G->H I Container Full or Project Complete? H->I I->H No J Arrange for pickup by EHS / Licensed Contractor I->J Yes K Disposal via high-temperature incineration J->K

Caption: Waste Segregation and Disposal Decision Tree.

References

  • Tokyo Chemical Industry. (2025). Safety Data Sheet.
  • NextSDS. (n.d.). 2-(2-bromoethyl)-2,3-dihydro-1H-indene — Chemical Substance Information.
  • Benchchem. (n.d.). A Technical Guide to the Safety and Handling of Deuterated Long-Chain Alkyl Bromides.
  • Unknown. (n.d.).
  • Lanxess. (2017, March 15). Alkyl Bromides.
  • Unknown. (n.d.). Bromine.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 4). Safety Data Sheet.
  • CymitQuimica. (2022, September 16). 2-Bromo-1H-indene Safety Data Sheet.
  • Angene Chemical. (2025, November 14). Safety Data Sheet.
  • National Institutes of Health. (n.d.). 1H-Indene, 2-bromo-. PubChem.
  • Fisher Scientific. (2010, November 16). Safety Data Sheet.
  • Unknown. (n.d.). Bromine Waste Disposal Procedures.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • National Institutes of Health. (n.d.). 2-bromo-2,3-dihydro-1H-indene. PubChem.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • 職場のあんぜんサイト. (2003, May 6). 化学物質:インデン.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

Sources

Handling

Personal protective equipment for handling 2-(2-Bromoethyl)-1H-indene

Essential Safety and Handling Guide for 2-(2-Bromoethyl)-1H-indene A Senior Application Scientist's Guide to Safe Handling, PPE, and Disposal Hazard Analysis and Risk Assessment Before handling 2-(2-Bromoethyl)-1H-indene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-(2-Bromoethyl)-1H-indene

A Senior Application Scientist's Guide to Safe Handling, PPE, and Disposal

Hazard Analysis and Risk Assessment

Before handling 2-(2-Bromoethyl)-1H-indene, a thorough risk assessment is crucial. Based on its chemical structure, the primary hazards are likely to be:

  • Skin and Eye Irritation: Similar brominated compounds are known to cause skin and eye irritation.[2][3]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[2][3]

  • Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4]

  • Reactivity: Brominated compounds can react with oxidizing agents, reducing agents, and some metals.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A systematic approach to PPE is not just about wearing the gear, but about creating a complete safety system.[6] The following table outlines the recommended PPE for handling 2-(2-Bromoethyl)-1H-indene.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Neoprene gloves. For extended exposure or handling larger quantities, consider thicker, chemical-resistant gloves.Nitrile and neoprene gloves offer good resistance to a range of chemicals, including solvents, acids, and bases.[7] Always check the manufacturer's compatibility chart.
Eye Protection Chemical splash goggles that form a tight seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation or damage.[3][8]
Body Protection A flame-retardant lab coat worn over long pants and closed-toe shoes. For larger-scale operations, a chemical-resistant apron or coveralls may be necessary.[9]Provides a barrier against accidental spills and splashes.[7]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or vapors outside of a fume hood, a respirator may be required.[9]A fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[10]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents. The following workflow is recommended for handling 2-(2-Bromoethyl)-1H-indene.

Caption: Workflow for handling 2-(2-Bromoethyl)-1H-indene.

Detailed Steps:

  • Preparation:

    • Review Safety Information: Since a specific SDS is unavailable, review the SDS for structurally similar compounds like 2-bromo-1H-indene and indene.[2][11]

    • Don PPE: Put on all required PPE as outlined in the table above.[6]

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly and is free of clutter.

  • Handling:

    • Weighing and Transfer: Conduct all weighing and transferring of the compound within the fume hood to contain any vapors or dust.[10]

    • Reaction Setup: Set up all glassware and apparatus within the fume hood. Ensure all joints are properly sealed.

  • Cleanup and Disposal:

    • Quenching: If the reaction requires quenching, do so carefully within the fume hood.

    • Waste Segregation: Segregate all waste containing 2-(2-Bromoethyl)-1H-indene into a clearly labeled "Halogenated Organic Waste" container.[1] This includes contaminated gloves, pipette tips, and paper towels.

    • Decontamination: Decontaminate all glassware with an appropriate solvent in the fume hood before removing it for final cleaning.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials.[10]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[1]

    • Clean the spill area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.

Disposal Plan

Proper disposal of 2-(2-Bromoethyl)-1H-indene and associated waste is crucial to protect the environment and comply with regulations.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and filter paper, must be collected in a separate, sealed, and labeled "Solid Halogenated Organic Waste" container.[1]

  • Disposal Method: All waste must be disposed of through your institution's hazardous waste management program.[4] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, you can confidently and safely work with 2-(2-Bromoethyl)-1H-indene, ensuring both your personal safety and the integrity of your research.

References

  • NextSDS. 2-(2-bromoethyl)-2,3-dihydro-1H-indene — Chemical Substance Information. [Link]

  • Rutgers University. Bromine. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • United States Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • NextSDS. Your Guide to Personal Protective Equipment for Chemicals. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.